Elasnin
Descripción
Propiedades
IUPAC Name |
3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSPVFCYLPZTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987589 | |
| Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68112-21-0 | |
| Record name | Elasnin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068112210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual-Faceted Mechanism of Action of Elasnin: From Elastase Inhibition to Biofilm Eradication
Elasnin, a natural product produced by Streptomyces noboritoensis, has demonstrated significant biological activity through two distinct mechanisms of action. Initially identified as a potent and specific inhibitor of human granulocyte elastase, recent and extensive research has unveiled its efficacy as a powerful agent against bacterial biofilms, particularly those of methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an in-depth technical overview of this compound's mechanisms, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
This compound as an Inhibitor of Human Granulocyte Elastase
This compound was first characterized as a selective inhibitor of human granulocyte elastase, an enzyme implicated in tissue damage during inflammatory processes.[1][2] This inhibitory action is specific, with significantly less activity against other proteases like pancreatic elastase, chymotrypsin, and trypsin.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against different elastases is summarized below.
| Enzyme Target | IC50 | Molar Concentration (for 50% inhibition) |
| Human Granulocyte Elastase | 1.3 µg/ml | 3.3 x 10⁻⁶ M |
| Pancreatic Elastase | 30.1 µg/ml | 76.8 x 10⁻⁶ M |
Data sourced from Ohno et al., 1978.[1]
Experimental Protocol: Elastase Inhibition Assay
The determination of this compound's inhibitory activity on elastase can be performed using the following general protocol, as inferred from standard enzymology practices.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of human granulocyte elastase (IC50).
Materials:
-
Human Granulocyte Elastase
-
This compound
-
A specific chromogenic or fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a 96-well microplate, add a fixed concentration of human granulocyte elastase to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the elastase substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Plot the enzyme activity as a function of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that results in a 50% reduction in enzyme activity compared to the control (no inhibitor).
This compound as a Biofilm Eradicator
More recent research has focused on this compound's potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3][4][5][6] this compound not only inhibits the formation of biofilms but also eradicates pre-formed, mature biofilms of MRSA.[3][4] This anti-biofilm activity is multifaceted, involving the disruption of the biofilm matrix, interference with bacterial cell division, and modulation of virulence gene expression.[2][3][7]
Quantitative Anti-Biofilm and Antimicrobial Data
The following tables summarize the quantitative data on this compound's activity against MRSA and other marine bacteria.
Table 1: Activity of this compound against MRSA [3][4]
| Parameter | Concentration (µg/ml) | Description |
| MIC (Minimum Inhibitory Concentration) | 1.25 - 2.5 | Minimum concentration to inhibit visible growth of planktonic cells. |
| MBC (Minimum Bactericidal Concentration) | > 100 | Minimum concentration to kill 99.9% of planktonic cells; this compound shows bacteriostatic activity. |
| MBIC₉₀ (Minimum Biofilm Inhibitory Concentration) | 1.25 - 2.5 | Minimum concentration to inhibit 90% of biofilm formation. |
| MBEC₅₀ (Minimum Biofilm Eradication Concentration) | 0.63 - 1.25 | Minimum concentration to eradicate 50% of pre-formed mature biofilms. |
Table 2: Activity of this compound against Daptomycin-Resistant MRSA [2]
| Parameter | Wild Type (WT) MRSA (µg/mL) | Daptomycin-Resistant (DAP-R) MRSA (µg/mL) |
| MBEC | 2.5 | 0.625 |
Table 3: Anti-biofilm Activity of this compound against Marine Bacteria [8][9]
| Bacterial Type | MBIC₉₀ (µg/mL) | MBIC₅₀ (µg/mL) |
| Gram-positive strains | 2.5 - 5 | 1.25 - 5 |
| Gram-negative strains | 5 - 10 | 1.25 - 10 |
Proposed Mechanism of MRSA Biofilm Eradication by this compound
This compound's eradication of MRSA biofilms is a complex process that occurs primarily during the exponential growth phase of the bacteria within the biofilm.[3][4] The proposed mechanism involves the downregulation of virulence factors, leading to defects in cell division and the degradation of the extracellular polymeric substance (EPS) matrix.[3][4]
Caption: Proposed model of MRSA-biofilm eradication by this compound.
Signaling Pathways Affected by this compound
Transcriptomic and proteomic analyses have revealed that this compound treatment significantly alters gene and protein expression in MRSA, affecting several key signaling pathways.[3][6]
Caption: Key signaling pathways in MRSA affected by this compound treatment.
Experimental Protocols for Anti-Biofilm Activity Assessment
1. Minimum Biofilm Inhibitory Concentration (MBIC) Assay [3][4][8]
Objective: To determine the minimum concentration of this compound that inhibits biofilm formation.
Materials:
-
Bacterial strain (e.g., MRSA ATCC 43300)
-
Tryptic Soy Broth (TSB) supplemented with 0.5% glucose
-
This compound stock solution
-
96-well microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Prepare an overnight culture of the bacterial strain.
-
Dilute the culture to a standardized cell density (e.g., 10⁷ CFU/ml).
-
In a 96-well plate, add the bacterial suspension to each well.
-
Add serial dilutions of this compound to the wells. Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with Crystal Violet solution for 15 minutes.
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the bound Crystal Violet with 95% ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
2. Minimum Biofilm Eradication Concentration (MBEC) Assay [3][4]
Objective: To determine the minimum concentration of this compound required to eradicate a pre-formed biofilm.
Procedure:
-
Follow steps 1-5 of the MBIC assay to grow mature biofilms.
-
After 24 hours of incubation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate the plate for another 24 hours.
-
Follow steps 6-10 of the MBIC assay to quantify the remaining biofilm.
-
The MBEC is the lowest concentration of this compound that results in a significant reduction in the pre-formed biofilm.
3. Transcriptomic (RNA-Seq) and Proteomic Analysis Workflow [3][10]
Objective: To identify differentially expressed genes and proteins in MRSA biofilms upon this compound treatment.
Caption: General workflow for transcriptomic and proteomic analysis.
Conclusion
This compound presents a compelling dual mechanism of action, functioning both as a specific inhibitor of human granulocyte elastase and as a potent eradicator of bacterial biofilms. While its elastase inhibitory properties are noteworthy, its recently elucidated anti-biofilm capabilities, particularly against the clinically significant MRSA, open new avenues for its potential therapeutic application. The detailed molecular insights gained from multi-omics studies provide a solid foundation for further research and development of this compound as a novel agent to combat biofilm-associated infections.
References
- 1. Isolation and characterization of this compound, a new human granulocyte elastase inhibitor produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Elasnin: A Technical Guide to its Discovery, Origin, and Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elasnin is a microbial-derived natural product first identified for its potent and selective inhibitory activity against human granulocyte elastase. This enzyme, a serine protease released by neutrophils during inflammation, plays a significant role in the pathology of various inflammatory diseases through the degradation of extracellular matrix proteins. The discovery of this compound by the esteemed microbiologist Satoshi Ōmura in 1978 marked a significant step in the search for natural protease inhibitors.[1][2] Initially characterized for its anti-elastase properties, recent research has unveiled its potent antibiofilm activities, highlighting its potential as a multifunctional therapeutic lead.[3][4] This document provides a comprehensive technical overview of the discovery, origin, and core biochemical properties of this compound.
Discovery and Origin
This compound was discovered in 1978 by Satoshi Ōmura and his team during a screening program for microbial products with inhibitory activity against human granulocyte elastase.[1][5] The producing organism was identified as a strain of Streptomyces noboritoensis KM-2753.[1] Subsequent studies have also reported the production of this compound by Streptomyces mobaraensis DSM 40847.[6] this compound is a neutral, colorless, and viscous oil with the molecular formula C₂₄H₄₀O₄ and a molecular weight of 392.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392 g/mol | [1] |
| Appearance | Colorless, viscous oil | [1] |
| UV λmax (in Ethanol) | 291 nm | [1] |
Table 2: Inhibitory Activity of this compound against Various Proteases
| Enzyme | IC₅₀ (µg/mL) | IC₅₀ (M) | Reference |
| Human Granulocyte Elastase | 1.3 | 3.3 x 10⁻⁶ | [1] |
| Pancreatic Elastase | 30.1 | 7.68 x 10⁻⁵ | [1] |
| Chymotrypsin | Inactive | - | [1] |
| Trypsin | Inactive | - | [1] |
IC₅₀: The half maximal inhibitory concentration.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Streptomyces noboritoensis KM-2753 was originally achieved through a series of chromatographic steps. A generalized protocol based on the initial discovery is as follows:
-
Extraction: The fermentation broth is centrifuged to remove the mycelia. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Silica Gel Chromatography: The crude extract is concentrated and subjected to column chromatography on silica gel. Elution is performed with a gradient of a non-polar to a polar solvent system (e.g., n-hexane and ethyl acetate).
-
Neutral Alumina Chromatography: Fractions showing elastase inhibitory activity are pooled, concentrated, and further purified by column chromatography on neutral alumina.
-
Structure Elucidation: The structure of the purified this compound is determined using a combination of elemental analysis, mass spectrometry, and UV-visible spectroscopy.[1]
Human Granulocyte Elastase Inhibition Assay
The inhibitory activity of this compound against human granulocyte elastase can be determined using a spectrophotometric or fluorometric assay.
Materials:
-
Human Granulocyte Elastase (HGE)
-
Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) or a suitable fluorogenic substrate.
-
Assay Buffer: e.g., 0.1 M HEPES buffer, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of the HGE substrate in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the this compound solution (or solvent control), and the HGE enzyme.
-
Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the change in absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths over time at 37°C.
-
The rate of reaction is calculated from the linear portion of the progress curve.
-
The percent inhibition is calculated relative to the solvent control.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Note: The mode of inhibition of human granulocyte elastase by this compound (e.g., competitive, non-competitive) has not been explicitly reported in the reviewed literature. Further kinetic studies would be required to elucidate the precise mechanism.
Mandatory Visualization
Caption: Workflow for the discovery and isolation of this compound.
Caption: Signaling pathway of elastase release and inhibition by this compound.
References
- 1. Elafin, an Elastase-specific Inhibitor, Is Cleaved by Its Cognate Enzyme Neutrophil Elastase in Sputum from Individuals with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound, a new human granulocyte elastase inhibitor produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new human granulocyte elastase inhibitor produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elafin: an elastase-specific inhibitor of human skin. Purification, characterization, and complete amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Elasnin: A Potent Human Granulocyte Elastase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Elasnin, a natural product isolated from Streptomyces noboritoensis, has been identified as a potent and selective inhibitor of human granulocyte elastase (HGE), also known as human neutrophil elastase (HNE). This serine protease plays a critical role in the inflammatory response and is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This compound's ability to specifically target HGE with minimal off-target effects on other proteases makes it a compelling candidate for therapeutic development. This guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, experimental protocols for its study, and its potential role in modulating inflammatory signaling pathways.
Introduction
Human granulocyte elastase is a powerful serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, HGE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. While this activity is essential for host defense and tissue remodeling, excessive or unregulated HGE activity can lead to significant tissue damage and contribute to the pathology of chronic inflammatory diseases.
This compound (C₂₄H₄₀O₄, MW: 392.6) is a microbial metabolite that has demonstrated significant and selective inhibitory activity against HGE. Its discovery has opened avenues for the development of novel anti-inflammatory therapeutics. This document serves as a technical resource for researchers and drug development professionals interested in the biology and therapeutic potential of this compound.
Quantitative Inhibitory Activity
This compound exhibits potent and selective inhibition of human granulocyte elastase. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Enzyme Target | Inhibitor | IC₅₀ | Kᵢ | Notes |
| Human Granulocyte Elastase | This compound | 1.3 µg/mL (3.3 µM) | 93 µM | Potent inhibition. |
| Porcine Pancreatic Elastase | This compound | 30.1 µg/mL (76.8 µM) | 69 µM | Significantly lower inhibition compared to HGE. |
| Chymotrypsin | This compound | - | 224 µM | Weak inhibition. |
| Trypsin | This compound | Almost inactive | - | Negligible inhibition. |
Mechanism of Action
This compound acts as a reversible inhibitor of human granulocyte elastase. While the precise molecular interactions are still under investigation, kinetic studies suggest that this compound binds to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates. The reversibility of the inhibition is a key characteristic, suggesting that this compound does not form a permanent covalent bond with the enzyme.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces
The following protocol is a generalized procedure for the isolation and purification of this compound from a culture of Streptomyces noboritoensis.
4.1.1. Fermentation
-
Inoculate a suitable seed medium with a spore suspension of Streptomyces noboritoensis KM-2753.
-
Incubate the seed culture at 28°C for 48 hours with shaking.
-
Transfer the seed culture to a production medium and continue fermentation at 28°C for 72-96 hours with aeration and agitation.
4.1.2. Extraction
-
Separate the mycelial cake from the fermentation broth by filtration or centrifugation.
-
Extract the mycelial cake with an organic solvent such as acetone or methanol.
-
Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate at a neutral pH.
-
Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
4.1.3. Purification
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate).
-
Monitor the fractions for HGE inhibitory activity.
-
Pool the active fractions and subject them to further purification using neutral alumina column chromatography.
-
Perform final purification by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.
Human Granulocyte Elastase Inhibition Assay (Fluorometric)
This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against human granulocyte elastase using a synthetic fluorogenic substrate.
4.2.1. Materials
-
Human Neutrophil Elastase (HNE), purified
-
HNE Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~380/500 nm)
4.2.2. Procedure
-
Prepare serial dilutions of this compound in HNE Assay Buffer.
-
In a 96-well microplate, add 20 µL of HNE Assay Buffer (for blank), 20 µL of this compound dilutions, and 20 µL of a positive control inhibitor.
-
Add 60 µL of HNE solution (at a pre-determined optimal concentration) to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the HNE substrate solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
The rate of increase in fluorescence is proportional to the HGE activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
This compound's Impact on HGE-Mediated Inflammatory Signaling
Human granulocyte elastase is a key mediator in inflammatory signaling cascades. By inhibiting HGE, this compound can potentially modulate these pathways and reduce the inflammatory response. One such pathway involves the induction of mucin gene expression in airway epithelial cells, a process that contributes to mucus hypersecretion in respiratory diseases.
Caption: HGE-mediated signaling pathway leading to MUC1 gene transcription and its inhibition by this compound.
Experimental Workflow: this compound Isolation and Characterization
The following diagram illustrates a typical workflow for the discovery and initial characterization of a natural product inhibitor like this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
Logical Relationship: this compound Drug Discovery and Development Pipeline
The progression of a natural product from discovery to a potential therapeutic follows a structured pipeline. The diagram below outlines the key stages in this process for a compound like this compound.
Caption: A generalized drug discovery and development pipeline for a natural product like this compound.
Conclusion
This compound stands out as a promising natural product inhibitor of human granulocyte elastase with significant potential for therapeutic development. Its high potency and selectivity make it an attractive lead compound for the design of novel anti-inflammatory agents. The experimental protocols and conceptual workflows provided in this guide offer a framework for researchers to further investigate the properties of this compound and its derivatives. Future research should focus on detailed kinetic studies to elucidate its precise mechanism of inhibition, in vivo studies to establish its efficacy and safety profile, and medicinal chemistry efforts to optimize its pharmacological properties. The continued exploration of this compound and similar natural products holds the key to developing new and effective treatments for a range of debilitating inflammatory diseases.
Elasnin's effect on Gram-positive bacteria biofilms
An In-depth Technical Guide to Elasnin's Effect on Gram-positive Bacteria Biofilms
Introduction
Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in clinical and industrial settings.[1][2] Their inherent tolerance to conventional antimicrobial agents necessitates the discovery of novel therapeutic strategies.[3][4] this compound, a secondary metabolite isolated from Streptomyces mobaraensis, has emerged as a potent anti-biofilm agent, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[3][5] This technical guide provides a comprehensive overview of this compound's activity, mechanism of action, and the experimental methodologies used to characterize its effects. It is intended for researchers, scientists, and drug development professionals working on anti-biofilm strategies.
Quantitative Effects of this compound on Biofilm Inhibition and Eradication
This compound demonstrates significant efficacy in both preventing the formation of new biofilms and eradicating pre-formed, mature biofilms. Its activity has been quantified against various Gram-positive strains, including clinically relevant antibiotic-resistant variants.
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound shows potent biofilm-inhibiting and eradicating activities against MRSA.[5] Notably, its efficacy in eradicating established biofilms is superior to that of vancomycin, a standard-of-care antibiotic for MRSA infections.[5]
Table 1: Comparative Biofilm Inhibitory and Eradication Concentrations of this compound and Vancomycin against MRSA
| Compound | Minimum Biofilm Inhibitory Concentration (MBIC₉₀) | Minimum Biofilm Eradication Concentration (MBEC₅₀) |
|---|---|---|
| This compound | 1.25–2.5 µg/mL | 0.63–1.25 µg/mL |
| Vancomycin | 1.25–2.5 µg/mL | 10–20 µg/mL |
Data sourced from reference[5].
Enhanced Efficacy Against Daptomycin-Resistant MRSA (DAPᴿ)
Remarkably, this compound exhibits superior biofilm eradication activity against daptomycin-resistant MRSA (DAPᴿ) compared to its wild-type (WT) counterpart.[6][7] This suggests a potential clinical application for this compound in treating infections caused by multi-drug resistant strains.[8]
Table 2: Biofilm Eradication Activity of this compound against WT and DAPᴿ MRSA
| MRSA Strain | MBEC Value | % Decrease in Biofilm Cell Density |
|---|---|---|
| Wild-Type (WT) | 2.5 µg/mL | ~15% |
| Daptomycin-Resistant (DAPᴿ) | 0.625 µg/mL | ~53% |
Data sourced from references[6][7][8]. The decrease in cell density was observed upon treatment with 0.625 µg/mL of this compound.
Quantitative Impact on Biofilm Structure
Confocal Laser Scanning Microscopy (CLSM) has been used to quantify the structural changes in MRSA biofilms following this compound treatment. The analysis reveals a significant reduction in both cell and matrix density.
Table 3: Quantitative Analysis of this compound's Effect on MRSA Biofilm Components
| Assay Type | Component | % Decrease After this compound Treatment |
|---|---|---|
| Biofilm-Inhibition | Cell Density | ~80% |
| Matrix Density | ~35% | |
| Biofilm-Eradication | Cell Density | >50% |
| Matrix Density | >70% |
Data sourced from reference[5].
Activity Against Marine Gram-positive Bacteria
This compound's anti-biofilm activity extends to various Gram-positive bacteria isolated from marine environments.
Table 4: Biofilm Inhibitory Concentrations of this compound against Marine Bacteria
| Bacterial Strain (Gram-positive) | MBIC₉₀ (µg/mL) | MBIC₅₀ (µg/mL) |
|---|---|---|
| Staphylococcus aureus B04 | 2.5 | 1.25 |
| Staphylococcus hominis N32 | 5 | 2.5 |
| Staphylococcus pasteuri N33 | 2.5 | 1.25 |
| Bacillus sp. N11 | 5 | 5 |
Data sourced from reference[2].
Mechanism of Action
Multi-omics studies, including transcriptomics and proteomics, have elucidated this compound's mode of action. It does not primarily function by killing the bacteria within the biofilm but rather by disrupting the biofilm's structural integrity and cellular processes, leading to the release of cell-wall-defective cells.[4][5][9]
Key Molecular Events:
-
Repression of Virulence Regulons: this compound downregulates key virulence regulons, including the agr quorum-sensing system and global regulators like sarA and sarZ.[3][4][5] This represses the expression of numerous downstream virulence factors.
-
Interference with Cell Division: The compound interferes with the cell cycle during the exponential phase by suppressing the production of components essential for cell wall biosynthesis and division, such as peptidoglycan hydrolases.[5][9][10]
-
Destruction of Biofilm Matrix: this compound treatment leads to the increased production of hydrolases and lyases that degrade the existing EPS matrix.[5] It also reduces the production of new EPS components and eDNA.[3]
-
Altered Gene Expression: Transcriptomic analysis shows that this compound treatment downregulates genes related to membrane transport (ABC transporters), quorum sensing, and β-lactam resistance, while upregulating genes involved in signal transduction.[3][5]
-
Sensitization to Antibiotics: Cells released from this compound-treated biofilms exhibit a defective cell wall and become more sensitive to traditional β-lactam antibiotics like penicillin G.[4][5]
Experimental Protocols
The following section details the core methodologies employed in the study of this compound's anti-biofilm properties.
Minimum Biofilm Inhibitory/Eradication Concentration (MBIC/MBEC) Assay
This assay quantifies the concentration of an agent required to inhibit biofilm formation or eradicate a pre-formed biofilm.[11]
-
Bacterial Preparation: An overnight culture of the test strain (e.g., MRSA ATCC 43300) is diluted to approximately 10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth (TSB) supplemented with 0.5% glucose.[3][11]
-
For MBIC Assay: 100 µL of the bacterial suspension is added to the wells of a 96-well microtiter plate containing serial dilutions of this compound. The plate is incubated for 24 hours at 37°C.[3]
-
For MBEC Assay: The bacterial suspension is first allowed to form a mature biofilm by incubating for 24 hours at 37°C. After incubation, non-adherent cells are removed by washing with Phosphate-Buffered Saline (PBS). Fresh media containing serial dilutions of this compound is then added, and the plate is incubated for another 24 hours.[3][11]
-
Quantification: After the final incubation, wells are washed again with PBS to remove planktonic cells. The remaining viable biofilm biomass is quantified using a metabolic stain such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2][11] The stain is added and incubated, then solubilized with a solvent (e.g., DMSO). The absorbance is read at 570 nm.
-
Calculation: The MBIC₅₀/₉₀ and MBEC₅₀ values are defined as the lowest this compound concentration required to inhibit 50%/90% of biofilm formation or eradicate 50% of the pre-formed biofilm, respectively, compared to the untreated control.[11]
Confocal Laser Scanning Microscopy (CLSM) of Biofilms
CLSM is used to visualize the three-dimensional structure of the biofilm and the effects of treatment.[5]
-
Biofilm Growth: Biofilms are grown on suitable surfaces (e.g., glass coverslips) within a chamber slide or multi-well plate under the same conditions as the MBIC/MBEC assays, with and without this compound treatment.
-
Staining: The grown biofilms are stained with fluorescent dyes. Common stains include:
-
Imaging: The stained biofilms are imaged using a confocal microscope. Z-stack images are acquired through the full thickness of the biofilm.
-
Image Analysis: The 3D images are reconstructed using software (e.g., Leica Application Suite X). Quantitative analysis of parameters like biovolume, maximum thickness, and fluorescence intensity of different components (cells vs. matrix) is performed to measure the impact of this compound.[5][12]
Transcriptomic (RNA-Seq) and Proteomic Analysis
These omics techniques provide insight into the molecular pathways affected by this compound.
-
Sample Preparation: Mature MRSA biofilms are treated with this compound (e.g., 5 µg/mL) or a media control. Biofilm cells and released cells are collected at various time points (e.g., 2, 6, 12 hours).[3][5]
-
RNA Extraction (for Transcriptomics): Total RNA is extracted from the collected cells using a suitable kit after immediate stabilization with an RNAprotect reagent.[3]
-
Protein Extraction (for Proteomics): Cells are lysed, and proteins are extracted. The proteins are then digested into peptides for analysis.[5]
-
Analysis:
-
RNA-Seq: After library preparation and sequencing, the raw data is mapped to a reference genome. Differential gene expression (DEG) analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment. Pathway analysis (e.g., KEGG) is used to understand the biological processes affected.[5]
-
LC-MS/MS Proteomics: Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database to identify and quantify proteins. Label-free quantification (LFQ) is used to determine differentially expressed proteins (DEPs).[5][9]
-
Conclusion
This compound represents a promising anti-biofilm agent with a multifaceted mechanism of action against Gram-positive bacteria, including drug-resistant MRSA.[1][4] Its ability to disrupt the biofilm matrix, interfere with crucial cellular processes, and re-sensitize bacteria to conventional antibiotics highlights its therapeutic potential.[4][5] The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research and development. Future work may focus on optimizing this compound derivatives for enhanced efficacy and exploring its application in synergistic combinations with existing antibiotics to combat persistent biofilm-associated infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 6. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Potent Antibiofilm Properties of Elasnin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibiofilm properties of Elasnin, a naturally derived small molecule. This compound has demonstrated significant efficacy in both inhibiting the formation of and eradicating established biofilms, particularly those of methicillin-resistant Staphylococcus aureus (MRSA) and various marine bacteria. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes its impact on bacterial signaling pathways.
Core Efficacy: Inhibition and Eradication of Biofilms
This compound, a compound isolated from Streptomyces mobaraensis, has emerged as a potent agent against bacterial biofilms.[1] Unlike many conventional antibiotics that struggle to penetrate the protective extracellular polymeric substance (EPS) matrix of biofilms, this compound demonstrates a dual capacity to both prevent biofilm formation and dismantle pre-existing, mature biofilms.[1][2] Studies have highlighted its effectiveness against a range of microorganisms, including clinically significant pathogens like MRSA and bacteria responsible for marine biofouling.[3][4][5]
Quantitative Assessment of Antibiofilm Activity
The antibiofilm efficacy of this compound has been quantified using standard metrics such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). The MBIC represents the lowest concentration required to inhibit biofilm formation, while the MBEC is the concentration needed to eliminate a pre-formed biofilm.
Below is a summary of the reported antibiofilm and antimicrobial concentrations for this compound against various bacterial strains.
| Bacterial Strain | Test Condition | MBIC (μg/mL) | MBEC (μg/mL) | MIC (μg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Laboratory Strains | 1.25–2.5 (MBIC⁹⁰) | 0.63–1.25 (MBEC⁵⁰) | - | [1] |
| Daptomycin-resistant MRSA | Laboratory Strain | - | 0.625 | - | [3][6] |
| Wild-type MRSA (vs. Daptomycin-resistant) | Laboratory Strain | - | 2.5 | - | [3][6] |
| S. aureus B04 | Marine Isolate | - | - | 5-10 | [4] |
| Idiomarina sediminum N28 | Marine Isolate | - | - | 5-10 | [4] |
| Other Marine Strains (E. coli, V. alginolyticus, M. esteraromaticum) | Marine Isolates | >10 | - | >10 | [3][4] |
Note: MBIC⁹⁰ and MBEC⁵⁰ refer to the concentrations required to inhibit 90% of biofilm formation and eradicate 50% of the pre-formed biofilm, respectively.
Mechanism of Action: A Multi-pronged Attack
This compound's antibiofilm activity is not attributed to a single mode of action but rather a coordinated disruption of key bacterial processes essential for biofilm integrity and survival.
Destruction of the Biofilm Matrix
A primary mechanism of this compound is the physical destruction of the biofilm's EPS matrix.[1][2] Confocal and scanning electron microscopy have revealed that this compound treatment leads to a significant reduction in both cell density and the surrounding matrix, causing the biofilm structure to become sparse and scattered.[2] In biofilm inhibition assays, this compound treatment resulted in an approximately 80% decrease in cell density and a 35% decrease in the matrix.[2] For pre-formed biofilms, cell and matrix densities were reduced by over 50% and 70%, respectively.[2] This matrix degradation releases bacterial cells, rendering them more susceptible to conventional antibiotics like penicillin G.[1][7]
Interference with Cell Division
Multi-omics analyses, including transcriptomics and proteomics, have shown that this compound interferes with the bacterial cell cycle, particularly during the exponential growth phase.[2][7] It achieves this by repressing the expression of genes and proteins crucial for cell wall organization and division.[8] This disruption of proper cell division contributes to the defective appearance of cells released from this compound-treated biofilms.[2][7]
Downregulation of Virulence Factors and Key Regulators
This compound significantly downregulates the expression of numerous virulence factors that are critical for biofilm development and pathogenesis in S. aureus.[1][2] This includes genes involved in adhesion, colonization, and the production of toxins. Furthermore, a pivotal discovery has been the role of the global regulator sarZ in this compound-induced biofilm eradication.[1][2] Genetic studies have demonstrated that the repression of sarZ is a key factor in the mechanism by which this compound dismantles MRSA biofilms, identifying sarZ as a promising target for antibiofilm strategies.[1][9]
Disruption of Signaling and Transport Systems
This compound has also been shown to interfere with bacterial signaling pathways, including two-component systems and quorum sensing, which are essential for coordinating biofilm formation.[2][10] It downregulates genes associated with membrane transport systems like ABC transporters and the phosphotransferase system.[2] Interestingly, while it disrupts these systems, this compound can also act as a signaling molecule itself within microbial communities.[3]
Caption: Mechanism of this compound's antibiofilm action.
Experimental Protocols
The investigation of this compound's antibiofilm properties has utilized a range of established and modified experimental protocols. Below are detailed methodologies for key assays.
Antibiofilm Assay (Microtiter Plate Method)
This protocol is used to determine the MBIC and MBEC of this compound against bacterial biofilms.[11][12][13][14]
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth)
-
This compound stock solution
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (33%)
-
Plate reader
Procedure for MBIC (Inhibition) Assay:
-
Prepare serial dilutions of this compound in the wells of a 96-well plate.
-
Add a standardized bacterial suspension (e.g., 10⁵-10⁶ CFU/mL) to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with Crystal Violet solution for 15-20 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound stain with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570-595 nm) using a plate reader. The MBIC is the lowest concentration of this compound that shows significant inhibition of biofilm formation compared to the control.
Procedure for MBEC (Eradication) Assay:
-
First, form mature biofilms in the 96-well plate by incubating a bacterial suspension for 24-48 hours, as in the MBIC assay, but without this compound.
-
After incubation, remove the planktonic cells and wash the wells.
-
Add fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm biomass using the Crystal Violet method as described above. The MBEC is the lowest concentration of this compound that results in significant eradication of the pre-formed biofilm.
Caption: Workflow for antibiofilm inhibition and eradication assays.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM is employed to visually assess the structural changes in biofilms following this compound treatment.[1][2]
Materials:
-
Biofilms grown on suitable surfaces (e.g., glass coverslips)
-
Fluorescent stains for bacterial cells (e.g., SYTO 9, FM 1-43) and EPS matrix (e.g., Concanavalin A, SYPRO Ruby)
-
Confocal microscope
Procedure:
-
Grow biofilms in the presence (inhibition assay) or absence (eradication assay) of this compound on a CLSM-compatible surface.
-
For eradication studies, treat pre-formed biofilms with this compound.
-
Gently wash the biofilms to remove planktonic cells.
-
Stain the biofilms with appropriate fluorescent dyes for cells and the EPS matrix.
-
Mount the sample and visualize it using a confocal microscope.
-
Acquire z-stack images to reconstruct a 3D view of the biofilm architecture.
-
Analyze the images to quantify parameters such as biofilm thickness, cell viability, and matrix distribution.
Signaling Pathways and Regulatory Networks
This compound's impact extends to the intricate regulatory networks that govern biofilm formation. A key area of its influence is the downregulation of quorum sensing (QS) pathways and the global regulator sarZ.
Caption: this compound's inhibitory effect on key signaling pathways.
Concluding Remarks
This compound presents a promising avenue for the development of novel antibiofilm therapeutics. Its multifaceted mechanism of action, encompassing matrix destruction, interference with cell division, and downregulation of key regulatory pathways, distinguishes it from conventional antibiotics. The low cytotoxicity and minimal risk of resistance development further enhance its potential for clinical and industrial applications, from treating chronic wound infections to preventing marine biofouling.[1][2][4] Future research should continue to explore its efficacy against a broader range of biofilm-forming pathogens and its potential for synergistic activity with existing antimicrobial agents.
References
- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.3. Anti-Biofilm Assays [bio-protocol.org]
The Chemical and Biological Profile of Elasnin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Elasnin, a natural product first isolated from Streptomyces noboritoensis, is a bioactive small molecule initially characterized as a potent and specific inhibitor of human granulocyte elastase. Decades after its discovery, research has unveiled a second, compelling activity for this compound: the inhibition and eradication of bacterial biofilms, particularly those of the formidable pathogen Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and dual biological functions. It consolidates quantitative data from key studies, outlines detailed experimental protocols for its biological evaluation, and visualizes its mechanism of action against MRSA biofilms. This document serves as a core resource for researchers investigating this compound as a potential therapeutic agent for either inflammatory diseases or biofilm-associated infections.
Chemical Structure and Physicochemical Properties
This compound is an α-pyrone derivative with four alkyl chains. Its structure was elucidated through elemental analysis, mass spectrometry, and NMR spectroscopy[1][2].
-
IUPAC Name: 3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one[3]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless, viscous oil | [1][4] |
| Molecular Formula | C₂₄H₄₀O₄ | [3][4] |
| Molecular Weight | 392.58 g/mol | [3][4] |
| UV Absorption (λmax) | 291 nm in Ethanol (ε = 7,760) | [4] |
| Solubility | Soluble in ethanol, methanol, DMSO | |
| CAS Registry Number | 68112-21-0 | [3] |
Biological Properties and Quantitative Data
This compound exhibits two primary, distinct biological activities: inhibition of human granulocyte elastase and potent disruption of bacterial biofilms.
Elastase Inhibition
This compound was originally discovered as a specific inhibitor of human granulocyte elastase, showing significantly less activity against other proteases like pancreatic elastase, chymotrypsin, and trypsin[4]. This specificity suggests a potential therapeutic role in inflammatory conditions characterized by excessive elastase activity.
| Enzyme Target | 50% Inhibitory Concentration (IC₅₀) | Molar IC₅₀ | Reference(s) |
| Human Granulocyte Elastase | 1.3 µg/mL | 3.3 x 10⁻⁶ M | [4] |
| Pancreatic Elastase | 30.1 µg/mL | 76.8 x 10⁻⁶ M | [4] |
Anti-Biofilm and Antimicrobial Activity
More recent studies have highlighted this compound's efficacy as an anti-biofilm agent, capable of both preventing biofilm formation and eradicating established, mature biofilms of MRSA and various marine bacteria[1]. This activity is particularly noteworthy as it occurs at concentrations that are not cytotoxic.
| Organism/Strain | Assay Type | Value (µg/mL) | Reference(s) |
| Methicillin-resistant S. aureus (MRSA) | MBIC₉₀ | 1.25 - 2.5 | |
| Methicillin-resistant S. aureus (MRSA) | MBEC₅₀ | 0.63 - 1.25 | |
| Daptomycin-Resistant MRSA | MBEC | 0.625 | |
| Wild-Type MRSA | MBEC | 2.5 | |
| Marine Gram-Positive Bacteria | MBIC₅₀-₉₀ | 1.25 - 5.0 | [1] |
| Marine Gram-Negative Bacteria | MBIC₅₀-₉₀ | 1.25 - 10.0 | [1] |
| S. aureus B04 (Planktonic) | MIC | 5.0 - 10.0 | [1] |
| Idiomarina sediminum N28 (Planktonic) | MIC | 5.0 - 10.0 | [1] |
-
MIC: Minimum Inhibitory Concentration (planktonic cells)
-
MBIC: Minimum Biofilm Inhibitory Concentration (prevention of formation)
-
MBEC: Minimum Biofilm Eradication Concentration (eradication of pre-formed biofilm)
Cytotoxicity
This compound demonstrates a favorable safety profile in vitro, with low cytotoxicity observed against mammalian cell lines at concentrations effective against biofilms.
| Cell Line | Cytotoxicity Observation | Reference(s) |
| Neuro2 | No cytotoxicity observed at 10 µg/mL | |
| HT22 | No cytotoxicity observed at concentrations up to 25 µg/mL |
Mechanism of Action: MRSA Biofilm Eradication
This compound's anti-biofilm activity against MRSA is not primarily bactericidal. Instead, it functions by disrupting the biofilm matrix and interfering with key cellular processes, leading to the dispersal of the biofilm and increased susceptibility of the released cells to conventional antibiotics. The proposed mechanism involves the downregulation of virulence regulons which, in turn, represses the expression of factors essential for biofilm integrity and cell division. A key regulator implicated in this process is sarZ.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
Isolation and Purification of this compound
This compound is a secondary metabolite produced by strains of Streptomyces. The following workflow outlines its isolation from a fermentation broth.
Human Granulocyte Elastase Inhibition Assay
The following is a representative protocol for determining elastase inhibition, as the specific details from the original 1978 study are not fully available. This protocol is based on modern, standard methodologies using a synthetic substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Enzyme Solution: Prepare a working solution of human neutrophil elastase (e.g., 0.2-0.5 units/mL) in cold assay buffer immediately before use.
-
Substrate Solution: Prepare a solution of a chromogenic or fluorogenic elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) in the assay buffer.
-
Inhibitor (this compound) Solution: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of the this compound solution at various concentrations (or buffer for control).
-
Add 50 µL of the elastase enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Immediately monitor the change in absorbance (e.g., at 410 nm for p-nitroanilide) or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of this compound required to prevent biofilm formation.
-
Inoculum Preparation: Grow an overnight culture of the test bacterium (e.g., MRSA) in a suitable broth (e.g., Tryptic Soy Broth with 1% glucose). Dilute the culture to a standardized cell density of approximately 1 x 10⁷ CFU/mL.
-
Plate Preparation: In a 96-well flat-bottom tissue culture plate, add 100 µL of the standardized bacterial suspension to each well.
-
Treatment: Add 100 µL of this compound (serially diluted in the same broth) to the wells to achieve the desired final concentrations. Include wells with no this compound as positive growth controls.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Quantification:
-
Gently discard the planktonic culture from the wells.
-
Wash each well twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.
-
Fix the remaining biofilm with 150 µL of methanol for 20 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm by adding 150 µL of 0.1% crystal violet solution to each well for 15 minutes.
-
Wash away excess stain with water and dry the plate.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 450-595 nm. The MBIC is the lowest concentration of this compound that prevents visible biofilm formation (i.e., results in an absorbance reading similar to the negative control).
-
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of this compound required to eradicate a pre-formed, mature biofilm.
-
Biofilm Formation: Form a mature biofilm in a 96-well plate as described in steps 1-4 of the MBIC protocol.
-
Treatment: After the 24-hour incubation, discard the planktonic culture and wash the wells twice with sterile PBS. Add 200 µL of fresh broth containing serial dilutions of this compound to the wells with the established biofilm.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification of Viable Cells:
-
Discard the treatment media and wash the wells twice with PBS.
-
Determine the viability of the remaining biofilm cells using a metabolic assay like the MTT assay. Add 100 µL of sterile media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl) and incubate overnight to dissolve the crystals.
-
Measure the absorbance at 570 nm. The MBEC is typically defined as the lowest concentration that results in a significant reduction (e.g., 50% or 90%) in viable cells compared to the untreated control biofilm.
-
Conclusion
This compound presents a fascinating dual-action profile, acting as both a specific human granulocyte elastase inhibitor and a potent MRSA anti-biofilm agent. Its high efficacy in eradicating mature biofilms at non-cytotoxic concentrations makes it a compelling candidate for further preclinical development. The detailed chemical and biological data, along with the robust experimental protocols provided in this guide, offer a solid foundation for researchers aiming to explore the full therapeutic potential of this unique natural product. Future studies should focus on in vivo efficacy models for both inflammatory and infectious disease applications to translate these promising in vitro findings.
References
Elasnin's Impact on Bacterial Cell Division and Cell Wall Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elasnin, a small molecule originally identified as a human granulocyte elastase inhibitor, has emerged as a potent antibiofilm agent, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the disruption of biofilm integrity and interference with fundamental cellular processes, including cell division and cell wall biosynthesis. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on these critical bacterial functions, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated molecular pathways. While the majority of mechanistic insights are derived from studies on S. aureus, this guide also presents available data on a broader spectrum of bacteria.
This compound's Activity Spectrum
This compound exhibits a range of inhibitory activities against both Gram-positive and Gram-negative bacteria, with a more pronounced effect on biofilm formation than on planktonic cell growth.
Table 1: Quantitative Antimicrobial and Antibiofilm Activities of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) | MBEC₅₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus ATCC 43300 (MRSA) | Gram-positive | 1.25–2.5 | - | 1.25–2.5 | 0.63–1.25 | [1][3][5] |
| Staphylococcus aureus B04 | Gram-positive | 5-10 | 1.25-5 | 2.5-5 | - | |
| Staphylococcus hominis N32 | Gram-positive | >10 | 1.25-5 | 2.5-5 | - | [6] |
| Staphylococcus arlettae OM | Gram-positive | >10 | 1.25-5 | 2.5-5 | - | [6] |
| Microbacterium esteraromaticum N22 | Gram-positive | - | 1.25-5 | 2.5-5 | - | [6] |
| Escherichia coli N57 | Gram-negative | >10 | 1.25-10 | 5-10 | - | [6] |
| Idiomarina sediminum N28 | Gram-negative | 5-10 | 1.25-10 | 5-10 | - | [6] |
| Pseudoalteromonas L001 | Gram-negative | >10 | 1.25-10 | 5-10 | - | [6] |
| Daptomycin-Resistant S. aureus (DAPR) | Gram-positive | 4 | - | 5 | 0.625 | [7] |
| Wild-Type S. aureus (WT) | Gram-positive | 4 | - | 5 | 2.5 | [7] |
-
MIC: Minimum Inhibitory Concentration
-
MBIC₅₀/₉₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% or 90% of biofilm formation
-
MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of pre-formed biofilm
Interference with Bacterial Cell Division
This compound disrupts the bacterial cell cycle, particularly during the exponential growth phase, leading to defective cell division.[1][3] This effect is not due to direct inhibition of cell growth but rather an interference with the regulatory and structural processes governing cell division.
Impact on Gene and Protein Expression
Transcriptomic and proteomic analyses in MRSA have revealed a complex and somewhat paradoxical effect of this compound on the cell division machinery.
-
Transcriptional Upregulation: After 6 hours of treatment, genes related to cell wall organization and cell division, including key genes like ftsZ, murB, murC, murD, and mraY, were found to be upregulated.[1][8][9][10]
-
Translational Downregulation: In contrast, proteomic data shows a decreased abundance of proteins involved in cell wall organization and cell division.[11][12]
This discrepancy suggests a post-transcriptional regulatory mechanism, where the translation of cell division-related mRNAs is inhibited, or the resulting proteins are rapidly degraded. This leads to a state where the cell appears to be preparing for division at the genetic level but is unable to produce the necessary protein machinery.
Morphological Changes
Scanning electron microscopy (SEM) of MRSA cells treated with this compound reveals significant morphological defects. Cells released from this compound-treated biofilms exhibit a defective appearance, with some showing collapses around the cell center, indicative of compromised cell wall integrity and incomplete division.[1][8]
Disruption of Cell Wall Biosynthesis
This compound's interference with cell division is intrinsically linked to its effects on cell wall biosynthesis. The inability to properly synthesize and remodel the peptidoglycan layer is a key factor in the observed defective cell morphology.
Regulatory Effects on Peptidoglycan Synthesis
The primary mechanism by which this compound appears to affect cell wall biosynthesis is through the downregulation of key virulence and regulatory factors. In S. aureus, this compound treatment leads to the repression of the SarA/SarZ regulatory network .[1][5]
-
SarA and SarZ: These are global regulators in S. aureus that control the expression of numerous virulence factors, including those involved in biofilm formation and cell wall metabolism.[13][14] this compound treatment leads to the repression of sarZ, which in turn is known to modulate the expression of sarA and the agr quorum-sensing system.[5][13] This disruption of the regulatory cascade likely contributes to the observed downregulation of proteins essential for cell wall synthesis.
Increased Susceptibility to β-Lactams
A significant consequence of this compound's impact on the cell wall is the increased susceptibility of MRSA to β-lactam antibiotics like penicillin G.[1][3][15] This suggests that by weakening the cell wall structure, this compound re-sensitizes resistant strains to conventional antibiotics, highlighting its potential in combination therapies.
Implicated Signaling Pathways
The current understanding of the signaling pathways affected by this compound primarily revolves around the SarA/SarZ regulon in S. aureus. Additionally, transcriptomic data has shown an overexpression of genes related to two-component systems, although the specific systems and their downstream effects have not yet been fully elucidated.[1][4]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound's mode of action.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
Principle: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a >99.9% reduction in bacterial viability (MBC).
-
Protocol:
-
Prepare a bacterial inoculum of approximately 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound.
-
Inoculate each well with the bacterial suspension.
-
Incubate at 37°C for 24 hours.
-
The MIC is recorded as the lowest concentration with no visible bacterial growth.[1][5]
-
For MBC determination, plate 100 µL from wells with no visible growth onto Mueller-Hinton Agar (MHA) plates.
-
Incubate plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the MHA plate.[5]
-
Biofilm Inhibition (MBIC) and Eradication (MBEC) Assays
-
Principle: To determine the concentration of an agent that inhibits biofilm formation (MBIC) or eradicates a pre-formed biofilm (MBEC).
-
Protocol for MBIC:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Add a bacterial suspension (e.g., 10⁷ CFU/mL in Tryptic Soy Broth with 0.5% glucose) to each well.
-
Incubate at 37°C for 24 hours to allow biofilm formation.
-
Wash the wells with Phosphate-Buffered Saline (PBS) to remove planktonic cells.
-
Quantify the remaining biofilm using a crystal violet or MTT assay.[2][3][16]
-
-
Protocol for MBEC:
-
Allow biofilms to form in a 96-well plate for 24 hours as described above.
-
Remove the culture medium and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
Transcriptomic Analysis (RNA-seq)
-
Principle: To quantify the global changes in gene expression in response to this compound treatment.
-
Protocol Outline:
-
Grow mature bacterial biofilms (e.g., MRSA for 24 hours).
-
Treat biofilms with this compound (e.g., 5 µg/mL) or a control medium for desired time points (e.g., 6 and 12 hours).
-
Harvest both biofilm-adherent and released cells, and immediately stabilize the RNA using a reagent like RNAprotect.
-
Extract total RNA using a suitable kit.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Construct a cDNA library from the enriched mRNA.
-
Perform high-throughput sequencing (e.g., Illumina platform).
-
Analyze the sequencing data to identify differentially expressed genes.[1][5]
-
Proteomic Analysis (Label-Free Quantitative Proteomics)
-
Principle: To identify and quantify changes in the protein profile of bacteria upon this compound treatment.
-
Protocol Outline:
-
Prepare and treat bacterial biofilms as for transcriptomic analysis.
-
Extract total proteins from the biofilm cells.
-
Digest the proteins into peptides (e.g., using trypsin).
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins based on the peptide fragmentation patterns and signal intensities.[1][4][5]
-
Microscopy
-
Confocal Laser Scanning Microscopy (CLSM):
-
Principle: To visualize the three-dimensional structure of biofilms and the localization of specific components.
-
Staining: Biofilms can be stained with various fluorescent dyes to differentiate between cells (e.g., SYTO 9, FilmTracer™ FM® 1-43), the extracellular matrix (e.g., Concanavalin A for polysaccharides, TOTO-1 for eDNA, FilmTracer™ SYPRO® Ruby for proteins).[1][5][17]
-
Imaging: Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
-
Scanning Electron Microscopy (SEM):
-
Principle: To obtain high-resolution images of the surface morphology of bacterial cells and biofilms.
-
Sample Preparation:
-
Fix the biofilm samples (e.g., with glutaraldehyde).
-
Dehydrate the samples through a graded series of ethanol.
-
Dry the samples (e.g., air-drying or critical point drying).
-
Coat the samples with a conductive material (e.g., gold or platinum).
-
Image the samples under high vacuum.[1]
-
-
Unanswered Questions and Future Directions
While significant progress has been made in understanding this compound's mode of action, several key questions remain:
-
Direct Molecular Targets: The direct molecular targets of this compound within the cell division and cell wall biosynthesis pathways are yet to be identified. It is unknown if this compound directly interacts with proteins like FtsZ or enzymes involved in peptidoglycan synthesis.
-
Mechanism of Transcriptional vs. Translational Regulation: The observed upregulation of cell division gene transcripts alongside the downregulation of the corresponding proteins warrants further investigation into the post-transcriptional regulatory mechanisms at play.
-
Activity in Gram-Negative Bacteria: The mechanism of action of this compound in Gram-negative bacteria is largely unexplored, despite showing some antibiofilm activity.
-
Role of Two-Component Systems: The specific two-component systems that are overexpressed in response to this compound and their role in the cellular response need to be characterized.
Future research should focus on identifying the direct binding partners of this compound to elucidate its precise molecular mechanism. This could involve techniques such as affinity chromatography-mass spectrometry or thermal shift assays. Further investigation into the post-transcriptional regulation of cell division genes will also be crucial for a complete understanding of this compound's impact on bacterial physiology.
Conclusion
This compound represents a promising antibiofilm agent with a complex mode of action that involves the disruption of bacterial cell division and cell wall biosynthesis. Its ability to interfere with these fundamental processes, particularly through the modulation of key regulatory networks like SarA/SarZ in S. aureus, underscores its potential as a novel therapeutic. The re-sensitization of MRSA to β-lactam antibiotics further highlights its value in developing new treatment strategies to combat antibiotic resistance. However, a deeper molecular understanding of its direct targets and regulatory effects is necessary to fully exploit its therapeutic potential. This guide provides a comprehensive overview of the current knowledge, offering a foundation for further research and development in this area.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The two-component system WalKR provides an essential link between cell wall homeostasis and DNA replication in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SaeRS Two‐Component System of Staphylococcus aureus [mdpi.com]
- 8. Two-Component Systems of S. aureus: Signaling and Sensing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. SarZ Promotes the Expression of Virulence Factors and Represses Biofilm Formation by Modulating SarA and agr in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
Elasnin's Bacteriostatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elasnin, a small molecule originally identified as an inhibitor of human granulocyte elastase, has emerged as a compound of significant interest for its potent bacteriostatic and anti-biofilm activities, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Unlike bactericidal agents that directly kill bacteria, this compound exhibits bacteriostatic action by inhibiting bacterial growth and proliferation, primarily through the disruption of cell division and cell wall synthesis.[1][2] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's bacteriostatic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Quantitative Assessment of Bacteriostatic and Anti-Biofilm Activity
This compound's inhibitory effects have been quantified against various bacterial strains, with a notable efficacy against MRSA. The following tables summarize the key quantitative data for this compound, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC).
Table 1: Bacteriostatic and Anti-Biofilm Activity of this compound against MRSA
| Parameter | This compound (µg/mL) | Vancomycin (µg/mL) | Reference |
| MIC | 1.25–2.5 | 0.63–1.25 | [3] |
| MBC | >100 | 10–50 | [3] |
| MBIC₉₀ | 1.25–2.5 | Not Reported | [3] |
| MBEC₅₀ | 0.63–1.25 | 10–20 | [3] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Marine Bacteria
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus B04 | Positive | 5–10 | [4] |
| Staphylococcus hominis N32 | Positive | >10 | [4] |
| Staphylococcus arlettae OM | Positive | >10 | [4] |
| Microbacterium esteraromaticum N22 | Positive | Not Determined | [4] |
| Idiomarina sediminum N28 | Negative | 5–10 | [4] |
| Pseudoalteromonas L001 | Negative | >10 | [4] |
| Escherichia coli N57 | Negative | >10 | [4] |
Mechanism of Bacteriostatic Action
This compound's bacteriostatic activity is not attributed to a single molecular target but rather to a broader interference with critical cellular processes, primarily cell division and cell wall homeostasis.[1][2] Transcriptomic and proteomic analyses have revealed that this compound treatment leads to the downregulation of a suite of genes and proteins essential for these functions in S. aureus.[1]
Interference with Cell Division and Cell Wall Synthesis
The primary mechanism of this compound's bacteriostatic action is the disruption of the bacterial cell cycle and cell wall organization.[1] This is achieved through the repression of virulence regulons that control the expression of factors crucial for these processes.[1][2] Specifically, this compound treatment has been shown to:
-
Downregulate Key Regulatory Systems: this compound affects global regulators of virulence and biofilm formation, such as the accessory gene regulator (agr) quorum-sensing system and members of the SarA protein family.[3][5] The transcriptional regulator SarZ has been identified as playing a key role in this compound-induced effects.[3][5]
-
Suppress Cell Wall Components: The expression of proteins involved in cell wall biogenesis, including Mur family proteins and SepF, is decreased following this compound exposure.[1] This leads to defects in the cell wall, rendering the bacteria more susceptible to other antibiotics like penicillin G.[1][3]
-
Inhibit Peptidoglycan Hydrolases: this compound suppresses the production of peptidoglycan hydrolases, which are essential for the proper formation of the cell wall during cell division.[1][2]
The culmination of these effects is the generation of cell-wall-defective cells with clear morphological changes, including collapses around the center of the cell.[1]
Caption: Proposed mechanism of this compound's bacteriostatic activity.
Downregulation of Other Metabolic Pathways
Beyond its primary effects on the cell wall, this compound also leads to the downregulation of other crucial metabolic pathways, including:
-
Fatty acid metabolism
-
Glycolysis
-
RNA degradation
-
Ribosomal protein synthesis[1]
It is important to note that while ribosomal proteins are affected, it is currently understood that this is likely a downstream effect of the broader regulatory disruption rather than a primary binding interaction with the ribosome.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound's bacteriostatic activity.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a >99.9% reduction in bacterial viability (MBC).
Materials:
-
Bacterial strain of interest (e.g., MRSA ATCC 43300)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh overnight culture on an MHA plate, select several colonies and suspend them in sterile MHB. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
MIC Assay (Broth Microdilution): a. Prepare serial twofold dilutions of this compound in MHB in a 96-well microtiter plate. b. Add an equal volume of the prepared bacterial inoculum to each well. c. Include a positive control (inoculum without this compound) and a negative control (broth without inoculum). d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
MBC Assay: a. Following the MIC determination, take a 100 µL aliquot from each well that shows no visible growth. b. Spread the aliquot onto a fresh MHA plate. c. Incubate the plates at 37°C for 24 hours. d. The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum (i.e., a ≥99.9% kill).
Caption: Workflow for MIC and MBC determination.
Time-Kill Assay
This protocol is used to assess the dynamic interaction between an antimicrobial agent and a bacterial strain over time.[1]
Objective: To determine the rate and extent of bacterial killing by this compound at different concentrations.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., MHB)
-
This compound stock solution
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and plating (pipettes, tubes, MHA plates)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in the exponential growth phase with a starting density of approximately 5 x 10⁵ CFU/mL in multiple flasks.
-
This compound Addition: Add this compound to the flasks at various concentrations (e.g., 1x, 4x, 10x MIC). Include a growth control flask without this compound.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bacteriostatic effect is typically defined as a <3-log₁₀ reduction in CFU/mL over 24 hours.
Caption: Workflow for a time-kill assay.
Conclusion
This compound demonstrates significant bacteriostatic activity, primarily by interfering with bacterial cell division and cell wall synthesis through the downregulation of key regulatory networks. Its ability to inhibit the growth of clinically relevant pathogens like MRSA, coupled with its potent anti-biofilm properties, makes it a promising candidate for further drug development. The multi-targeted nature of its mechanism may also present a higher barrier to the development of bacterial resistance. Further research to elucidate the specific initial binding target of this compound will provide a more complete understanding of its mode of action and could pave the way for the development of novel antimicrobial therapies.
References
- 1. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
Elasnin: A Technical Guide to its Low Cytotoxicity and Anti-Biofilm Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of elasnin, a natural compound with significant potential in research and therapeutic applications due to its potent anti-biofilm properties coupled with low cytotoxicity. This document outlines the quantitative data supporting its safety profile, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Assessment of this compound's Cytotoxicity and Anti-Biofilm Efficacy
This compound has demonstrated a favorable safety profile with low cytotoxicity against mammalian cell lines, alongside potent activity against bacterial biofilms, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the key quantitative data.
| Cell Line | Assay Type | Metric | Concentration | Effect | Reference |
| Neuro2a | Cytotoxicity | - | 10 µg/ml | No cytotoxicity observed | [1] |
| HT22 | Cytotoxicity | - | Up to 25 µg/ml | No cytotoxicity observed | [1] |
| HT22 | Cytotoxicity | - | >25 µg/ml | Cell viability reduced | [2] |
Table 1: Cytotoxicity of this compound on Mammalian Cell Lines
| Target Organism | Assay Type | Metric | Value (µg/ml) | Reference |
| MRSA | Biofilm Inhibition | MBIC⁹⁰ | 1.25–2.5 | [1] |
| MRSA | Biofilm Eradication | MBEC⁵⁰ | 0.63–1.25 | [1] |
| Daptomycin-Resistant MRSA | Biofilm Eradication | MBEC | 0.625 | [3] |
| Wild-Type MRSA | Biofilm Eradication | MBEC | 2.5 | [3] |
| Gram-positive marine bacteria | Biofilm Inhibition | MBIC⁹⁰ | 2.5 - 5 | [4] |
| Gram-negative marine bacteria | Biofilm Inhibition | MBIC⁹⁰ | 5 - 10 | [4] |
Table 2: Anti-Biofilm Activity of this compound
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of this compound's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
HT22 or Neuro2a cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound dissolved in DMSO
-
96-well plates
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
Microplate photometer
Procedure:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and culture for 24 hours at 37°C with 5% CO₂.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO) for another 24 hours.[1]
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Add 100 µl of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate photometer.[1]
Anti-Biofilm Assay (MBIC & MBEC)
This protocol details the determination of the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimal Biofilm Eradication Concentration (MBEC) of this compound against MRSA.[1][3]
Materials:
-
MRSA ATCC 43300
-
Mueller-Hinton Broth (MHB) or Lysogeny Broth (LB) with 0.5% glucose
-
This compound
-
Vancomycin (as a control)
-
96-well cell culture plates
-
Physiological saline (PS)
-
MTT solution
-
Microplate reader
Procedure for MBIC:
-
Bacterial Inoculum: Prepare an overnight culture of MRSA and dilute it to approximately 10⁷ CFU/mL in the appropriate broth.[3][4]
-
Compound Addition: In a 96-well plate, add various concentrations of this compound to the bacterial suspension.[4]
-
Washing: Remove the medium and rinse the wells with physiological saline to remove non-adherent cells.[1]
-
Staining: Add MTT solution to measure the viability of the cells in the biofilm.[1]
-
Measurement: Record the absorbance at 570 nm. MBIC is the lowest concentration that inhibits biofilm formation.[1]
Procedure for MBEC:
-
Biofilm Formation: Grow mature MRSA biofilms in a 96-well plate for 24 hours.[1]
-
Compound Treatment: Remove the growth medium and treat the pre-formed biofilms with various concentrations of this compound for another 24 hours.[1]
-
Washing and Staining: Follow steps 4 and 5 from the MBIC protocol.
-
Measurement: Record the absorbance at 570 nm. MBEC is the lowest concentration that eradicates the pre-formed biofilm.[1]
Visualizing this compound's Mechanism and Workflows
Signaling Pathway of this compound in MRSA
This compound's primary mechanism of action against MRSA biofilms is not direct bactericidal activity, but rather the disruption of the biofilm matrix and interference with cell division.[1][5] This is achieved by repressing the expression of key virulence regulons, which in turn downregulates various factors essential for biofilm integrity and bacterial pathogenesis.[1][6]
Caption: this compound's mechanism against MRSA biofilm.
Experimental Workflow for Anti-Biofilm Assay
The following diagram illustrates the typical workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimal Biofilm Eradication Concentration (MBEC) of this compound.
Caption: Workflow for MBIC and MBEC assays.
References
- 1. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Minimum Biofilm Inhibitory Concentration (MBIC) Assay with Elasnin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier.[1][2][3] Elasnin, a natural product isolated from Streptomyces mobaraensis, has emerged as a promising agent with potent anti-biofilm properties.[2][4] It has been shown to effectively inhibit biofilm formation and eradicate pre-formed biofilms of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] this compound's primary mode of action involves the disruption of the biofilm matrix and interference with the bacterial cell division process.[3][5]
These application notes provide a detailed protocol for determining the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound. The MBIC is defined as the lowest concentration of an antimicrobial agent required to inhibit a certain percentage (typically 50% or 90%) of biofilm formation.[6][7] This protocol is designed for use in a standard microbiology laboratory and can be adapted for various bacterial species.
Mechanism of Action of this compound against Biofilms
This compound exhibits its anti-biofilm activity through a multi-faceted approach. Rather than directly killing the bacteria (bactericidal effect), it primarily interferes with the processes essential for biofilm formation and maturation.[1][5] Transcriptomic and proteomic analyses have revealed that this compound represses the expression of virulence factors that are crucial for bacterial adhesion, colonization, and EPS production.[1][2] Furthermore, this compound disrupts the cell cycle during the exponential growth phase, leading to the formation of defective cells that are more susceptible to other antibiotics like penicillin G.[1][3][5] In some bacteria, this compound can also act as a signaling molecule, disturbing the two-component regulatory systems and quorum sensing, which are vital for biofilm maturation.[8][9]
Experimental Protocols
Materials and Equipment
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)
-
Bacterial strain(s) of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose, Luria-Bertani (LB) broth)[6]
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
Crystal Violet (CV) solution (0.1% w/v)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilizing agent for formazan crystals (e.g., 95% ethanol, DMSO, or a 1:1 mixture of ethanol and acetone)
-
Plate reader (spectrophotometer) capable of reading absorbance at 570 nm (for MTT) or 595 nm (for CV)
-
Incubator
-
Multichannel pipette
Protocol for MBIC Assay
This protocol is adapted from established methods for determining MBIC.[6][7][10][11]
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of appropriate growth medium. b. Incubate overnight at 37°C with agitation. c. The next day, dilute the overnight culture in fresh growth medium to achieve a final concentration of approximately 1 x 107 CFU/mL. This can be standardized by adjusting the optical density (OD) at 600 nm to a specific value (e.g., 0.05-0.1).
2. Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate. b. The final volume in each well should be 100 µL. c. Include a positive control (medium with bacteria but no this compound) and a negative control (medium only).
3. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control wells. b. The final volume in each well will be 200 µL. c. Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
4. Quantification of Biofilm Inhibition:
Two common methods for quantifying biofilm are Crystal Violet staining (for total biomass) and MTT assay (for metabolic activity of viable cells).
Method A: Crystal Violet (CV) Staining [10] a. After incubation, carefully discard the planktonic cells by gently aspirating the medium from each well. b. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. c. Air dry the plate for 30 minutes. d. Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-30 minutes. e. Remove the CV solution and wash the wells three times with 200 µL of sterile PBS. f. Air dry the plate completely. g. Solubilize the bound CV by adding 200 µL of 95% ethanol or a mixture of ethanol/acetone (80/20) to each well.[12] h. Incubate for 15-30 minutes with gentle shaking to ensure complete solubilization. i. Measure the absorbance at 595 nm using a plate reader.
Method B: MTT Assay [6] a. After incubation and washing the wells with PBS as described in steps 4a and 4b of the CV method, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate in the dark at 37°C for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 150 µL of a solubilizing agent (e.g., DMSO or 95% ethanol) to each well to dissolve the formazan crystals. e. Incubate for 15 minutes with gentle shaking. f. Measure the absorbance at 570 nm using a plate reader.
5. Data Analysis: a. The percentage of biofilm inhibition is calculated using the following formula: Biofilm Inhibition (%) = [1 - (OD of test well / OD of positive control well)] x 100% [13] b. The MBIC50 is the concentration of this compound that causes a 50% reduction in biofilm formation, and the MBIC90 is the concentration that causes a 90% reduction.[6][7] These values can be determined by plotting the percentage of biofilm inhibition against the concentration of this compound.
Data Presentation
The quantitative data obtained from the MBIC assay should be summarized in a clear and structured table for easy comparison.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against various bacterial strains.
| Bacterial Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) | Positive Control (e.g., Vancomycin) MBIC₅₀ (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 1.25 | 2.5 | 10 |
| Staphylococcus aureus (MRSA) ATCC 43300 | 2.5 | 5.0 | >20 |
| Pseudomonas aeruginosa PAO1 | 5.0 | 10 | 50 |
| Escherichia coli ATCC 25922 | 10 | >20 | >100 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the MBIC assay.
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Signaling Pathway
The following diagram provides a simplified representation of this compound's proposed mechanism of action on bacterial biofilm formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 3. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HKU Scholars Hub: Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings [repository.hku.hk]
- 5. journals.asm.org [journals.asm.org]
- 6. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4.6. Minimum Biofilm Inhibitory Concentration (MBIC) [bio-protocol.org]
- 11. 2.8. Biofilm Formation Assay and Determination of Minimal Biofilm Inhibitory Concentration (MBIC) [bio-protocol.org]
- 12. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Biofilm Eradication Concentration (MBEC) of Elasnin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Biofilm Eradication Concentration (MBEC) of Elasnin, a potent anti-biofilm agent. The included methodologies, data presentations, and pathway diagrams are intended to guide researchers in evaluating the efficacy of this compound against bacterial biofilms, particularly those formed by Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier. This compound, a small molecule, has demonstrated significant efficacy in both inhibiting the formation of and eradicating pre-formed biofilms, especially those of MRSA.[1][2] This document outlines the standardized protocol for quantifying the concentration of this compound required to eradicate mature biofilms.
Quantitative Data Summary
The following tables summarize the reported MBEC and related values for this compound against various MRSA strains. This data provides a baseline for expected efficacy and aids in experimental design.
Table 1: Comparative Biofilm Activity of this compound and Vancomycin against MRSA [3]
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBIC₉₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| This compound | 1.25–2.5 | - | 1.25–2.5 | 0.63–1.25 |
| Vancomycin | 0.63–1.25 | - | - | 10–20 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC₉₀: Minimum Biofilm Inhibitory Concentration for 90% inhibition; MBEC₅₀: Minimum Biofilm Eradication Concentration for 50% eradication.
Table 2: MBEC of this compound against Wild-Type and Daptomycin-Resistant MRSA [4][5]
| MRSA Strain | MBEC (µg/mL) |
| Wild-Type | 2.5 |
| Daptomycin-Resistant | 0.625 |
Experimental Protocol: MBEC Assay for this compound
This protocol is adapted from established methods for determining the MBEC of antimicrobial agents against bacterial biofilms.[3][6][7][8]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial culture (e.g., MRSA ATCC 43300)
-
Mueller-Hinton Broth (MHB)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Plate reader (spectrophotometer)
-
Orbital shaker
-
Incubator (37°C)
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium in MHB.
-
Adjust the bacterial suspension to a concentration of 10⁵ CFU/mL in fresh MHB.
-
Dispense 200 µL of the bacterial suspension into the wells of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for mature biofilm formation.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in MHB in a separate 96-well plate to achieve a range of desired concentrations. Include a solvent control (if applicable) and a no-treatment control well.
-
-
Treatment of Biofilms:
-
After the 24-hour incubation, carefully remove the planktonic bacteria from the wells containing the biofilms by aspiration.
-
Gently wash the biofilms twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Add 200 µL of the prepared this compound dilutions to the wells containing the mature biofilms.
-
Incubate the plate at 37°C for another 24 hours.
-
-
Quantification of Biofilm Eradication:
-
Following the treatment period, discard the this compound-containing medium.
-
Wash the wells twice with sterile PBS to remove any remaining compound and planktonic cells.
-
Add 100 µL of MTT solution to each well and incubate in the dark for 3-4 hours at 37°C.
-
After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Determination of MBEC:
-
The MBEC is defined as the lowest concentration of this compound that results in a significant reduction in the viability of the biofilm cells compared to the untreated control. The MBEC₅₀ is the concentration that leads to a 50% reduction in absorbance.[3]
-
Visualizations
Experimental Workflow for MBEC Assay
Caption: Workflow for Determining the Minimum Biofilm Eradication Concentration (MBEC) of this compound.
Proposed Signaling Pathway for this compound-Mediated Biofilm Eradication in MRSA
This compound's mechanism of action involves the disruption of key regulatory networks that control biofilm formation and maintenance in MRSA.[1][3]
Caption: Proposed mechanism of this compound in eradicating MRSA biofilms.
Discussion and Mode of Action
This compound effectively eradicates pre-formed MRSA biofilms by targeting multiple cellular processes.[1][2] A comprehensive mechanistic study revealed that this compound induces the destruction of the biofilm matrix over time and interferes with cell division, particularly during the exponential growth phase.[2] This is achieved primarily by repressing the expression of virulence factors.[2]
Key aspects of this compound's mode of action include:
-
Downregulation of Virulence Regulons: this compound inhibits the expression of global regulators such as the Agr quorum-sensing system and the SarA protein family, which are central to controlling biofilm formation.[1]
-
Interference with Cell Division: By repressing virulence factors, including adhesive proteins and cell-wall hydrolases, this compound disrupts normal cell division, leading to the formation of cells with defective cell walls.[1][3]
-
Degradation of Biofilm Matrix: this compound treatment leads to an increased production of hydrolases and lyases that degrade the existing EPS matrix, causing the release of cells from the biofilm.[1][3]
-
Altered Gene Expression: Transcriptomic analyses have shown that this compound downregulates genes related to membrane transport (ABC transporters, phosphotransferase system), quorum sensing, and Staphylococcus infection.[1]
Furthermore, cells released from this compound-treated biofilms exhibit increased sensitivity to other antibiotics, such as the β-lactam penicillin G, suggesting a potential for combination therapies.[2] Importantly, this compound demonstrates low cytotoxicity and a low risk for the development of resistance, highlighting its therapeutic potential.[1][2]
References
- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 7. innovotech.ca [innovotech.ca]
- 8. emerypharma.com [emerypharma.com]
Visualizing Elasnin's Impact on Bacterial Biofilms with Confocal Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These complex, surface-associated communities of microorganisms are encased in a self-produced extracellular matrix, which acts as a protective barrier. Elasnin, a potent bioactive compound, has emerged as a promising agent for both inhibiting the formation of and eradicating established biofilms, particularly those of methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document provides detailed application notes and protocols for utilizing confocal microscopy to visualize and quantify the effects of this compound on bacterial biofilms.
Confocal laser scanning microscopy (CLSM) is an indispensable tool for the three-dimensional visualization and analysis of biofilm architecture.[4][5] Its ability to optically section through thick, hydrated samples allows for the detailed examination of biofilm structure, including cell viability, matrix composition, and spatial organization, without disrupting the biofilm's integrity.[4][5]
Mechanism of Action of this compound on Biofilms
This compound disrupts biofilms through a multi-faceted approach. It interferes with the cell division process during the exponential growth phase and induces the destruction of the biofilm matrix.[1][3][6] This is achieved primarily by repressing the expression of virulence factors essential for biofilm integrity.[1][2] Furthermore, this compound has been shown to downregulate quorum sensing, a key cell-to-cell communication system that governs biofilm formation and virulence in many bacteria.[1][7] Studies have also highlighted the crucial role of the sarZ gene in the this compound-induced eradication of biofilms.[3][6] A key outcome of this compound treatment is that the cells released from the biofilm exhibit a defective appearance and increased susceptibility to traditional antibiotics like penicillin G.[1][2]
Quantitative Analysis of this compound's Efficacy
The antibiofilm activity of this compound can be quantified using standard metrics such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). Confocal microscopy data can be further analyzed to provide quantitative insights into changes in biofilm structure.
| Parameter | Description | This compound Effect on MRSA Biofilms | Reference |
| MBIC90 | The minimum concentration of a compound required to inhibit 90% of biofilm formation. | 1.25–2.5 µg/ml | [1] |
| MBEC50 | The minimum concentration of a compound required to eradicate 50% of a pre-formed mature biofilm. | 0.63–1.25 µg/ml | [1] |
| Cell Density Reduction | The percentage decrease in the density of viable cells within the biofilm upon treatment. | ~15% decrease in wild-type MRSA~53% decrease in daptomycin-resistant MRSA | [8] |
Experimental Protocols
Protocol 1: Biofilm Formation and Treatment with this compound
This protocol describes the steps for growing bacterial biofilms in a suitable in vitro system and subsequent treatment with this compound.
Materials:
-
Bacterial strain of interest (e.g., MRSA)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Sterile multi-well plates (e.g., 96-well) or chambered cover glass suitable for microscopy
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the growth medium and incubate overnight at the optimal temperature (e.g., 37°C) with shaking.
-
Biofilm Growth: Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium. Add the diluted culture to the wells of the multi-well plate or chambered cover glass. Incubate for 24-48 hours under static conditions to allow for biofilm formation.
-
This compound Treatment (Inhibition Assay): To assess the inhibitory effect of this compound, add varying concentrations of this compound to the fresh medium at the time of inoculation (Step 2).
-
This compound Treatment (Eradication Assay): To assess the eradication effect on pre-formed biofilms, carefully remove the planktonic cells after the incubation period (Step 2). Gently wash the biofilms with PBS. Add fresh medium containing varying concentrations of this compound to the wells and incubate for a further 18-24 hours.[8]
-
Preparation for Microscopy: After the treatment period, gently wash the biofilms twice with PBS to remove planktonic cells and residual medium. The biofilms are now ready for staining and imaging.
Protocol 2: Confocal Microscopy Imaging of this compound-Treated Biofilms
This protocol outlines the staining and imaging procedures for visualizing the effects of this compound on biofilm structure and viability.
Materials:
-
Biofilms prepared as in Protocol 1
-
Fluorescent stains for viability (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit - SYTO® 9 and propidium iodide)
-
Fluorescent stains for matrix components (e.g., Concanavalin A for polysaccharides, TOTO-1 for eDNA)[1]
-
Confocal laser scanning microscope with appropriate lasers and filters
-
Immersion oil
Procedure:
-
Staining for Viability:
-
Prepare the staining solution according to the manufacturer's instructions (e.g., LIVE/DEAD™ kit).
-
Add the staining solution to the washed biofilms and incubate in the dark for 15-30 minutes.
-
Gently wash with PBS to remove excess stain.
-
-
Staining for Matrix Components:
-
To visualize polysaccharides, stain with a fluorescently labeled Concanavalin A (e.g., Alexa Fluor™ 633 conjugate).
-
To visualize extracellular DNA (eDNA), stain with a DNA-binding dye such as TOTO-1.[1]
-
Incubate with the matrix stains as per the manufacturer's recommendations, followed by a gentle wash with PBS.
-
-
Confocal Imaging:
-
Mount the sample on the microscope stage.
-
Use a 40x or 63x water or oil immersion objective for high-resolution imaging.
-
Set the appropriate laser lines and emission filters for the chosen fluorescent stains (e.g., 488 nm excitation for SYTO® 9 and TOTO-1, 561 nm excitation for propidium iodide).[9]
-
Acquire a series of optical sections (z-stacks) through the entire thickness of the biofilm with a defined z-step (e.g., 0.5-1.0 µm).
-
Capture images from multiple representative areas of both the treated and untreated (control) biofilms.
-
-
Image Analysis:
Visualizing Signaling Pathways and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound's multifaceted mechanism of action against bacterial biofilms.
Caption: Experimental workflow for visualizing this compound's effect on biofilms.
Conclusion
The combination of controlled in vitro biofilm assays and high-resolution confocal microscopy provides a powerful platform for elucidating the antibiofilm properties of compounds like this compound. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to visualize, quantify, and understand the mechanisms by which this compound effectively combats bacterial biofilms. This approach is critical for the development of novel therapeutic strategies to address the persistent challenge of biofilm-related infections.
References
- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 5. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving Elasnin in DMSO for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Elasnin dissolved in Dimethyl Sulfoxide (DMSO) for various in vitro experimental settings. The protocols detailed below are based on established methodologies for biofilm research and cell-based assays.
Introduction to this compound
This compound is a small molecule compound recognized for its potent biological activities, particularly as an anti-biofilm agent. It has demonstrated significant efficacy in inhibiting the formation of and eradicating pre-existing biofilms of clinically relevant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Its mechanism of action involves the destruction of the biofilm matrix and interference with bacterial cell division[1][3][4]. Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent like DMSO for use in aqueous-based in vitro assays.
Quantitative Data Summary
The following table summarizes the concentrations of this compound that have been effectively used in various in vitro experiments. This data can serve as a starting point for experimental design and optimization.
| Experiment Type | Organism/Cell Line | This compound Concentration | Solvent | Reference |
| Biofilm Eradication (Transcriptomics) | MRSA | 5 µg/mL | Media (from DMSO stock) | [1] |
| Biofilm Eradication (Proteomics) | MRSA | 0.625 µg/mL | Media (from DMSO stock) | [5] |
| Biofilm Eradication (Proteomics) | MRSA | 5 µg/mL | Media (from DMSO stock) | [1] |
| Planktonic Cell Time-Kill Curve | MRSA | 50 µg/mL | MH Broth (from DMSO stock) | [5][6] |
| Disc Diffusion Assay | MRSA | 40 µ g/disk | DMSO | [6] |
| Cytotoxicity Assay | HT22 and Neuro2a (N2a) cells | Various concentrations | DMEM (from DMSO stock) | [4] |
Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard procedure for dissolving this compound in DMSO to create a high-concentration stock solution. This stock can then be diluted to final working concentrations in aqueous culture media.
Materials:
-
This compound (pure solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the Desired Stock Concentration: Based on the required final concentrations for your experiments, prepare a stock solution that is 100x to 1000x more concentrated. A common stock concentration is 10 mg/mL or 10 mM.
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood.
-
Adding DMSO: Add the calculated volume of 100% DMSO to the tube containing the this compound powder[5][6]. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): Solutions prepared in 100% DMSO typically do not require filter sterilization[7]. If desired, filter through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[8]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: In Vitro Biofilm Eradication Assay (MBEC)
This protocol details a method to assess the efficacy of this compound in eradicating pre-formed bacterial biofilms.
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., MRSA)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB) with 0.5% glucose)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate an overnight culture of the test bacteria into fresh medium and dilute to approximately 10^7 CFU/mL.
-
Dispense 200 µL of the bacterial suspension into the wells of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C to allow for mature biofilm formation[4].
-
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in fresh culture medium to achieve the desired final concentrations. Remember to account for the final volume in the wells.
-
-
Treatment of Biofilms:
-
Carefully remove the planktonic cells from the wells by aspiration.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells[4][5].
-
Add 200 µL of the this compound working solutions (or vehicle control) to the wells containing the pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C[5].
-
-
Quantification of Viable Biofilm Cells (MTT Assay):
-
After the treatment period, discard the medium from the wells and wash twice with PBS.
-
Add 20 µL of MTT solution (5 mg/mL) and 180 µL of fresh medium to each well.
-
Incubate for 4 hours at 37°C in the dark. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals[4][9].
-
Measure the absorbance at 570 nm using a microplate reader[4][9].
-
-
Data Analysis:
-
Calculate the percentage of biofilm eradication relative to the vehicle control. The Minimum Biofilm Eradication Concentration (MBEC) can be determined as the lowest concentration of this compound required to achieve a certain percentage of biofilm reduction (e.g., MBEC50 or MBEC90).
-
Visualizations
Experimental Workflow: Biofilm Eradication Assay
Caption: Workflow for the in vitro biofilm eradication (MBEC) assay.
Proposed Signaling Pathway of this compound Action in MRSA
Caption: this compound's proposed mechanism against MRSA biofilms.
References
- 1. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 5. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Time-Kill Assay Protocol for Elasnin Against MRSA Planktonic Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of healthcare-associated and community-acquired infections, posing a significant therapeutic challenge due to its resistance to multiple antibiotics. Elasnin, a small molecule, has demonstrated promising activity against MRSA, particularly in eradicating biofilms.[1][2][3][4] Understanding the pharmacodynamics of this compound against planktonic MRSA cells is crucial for its development as a potential therapeutic agent. The time-kill assay is a standard in vitro method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6] This document provides a detailed protocol for performing a time-kill assay to evaluate the efficacy of this compound against planktonic MRSA cells.
Principle of the Method
The time-kill assay exposes a standardized inoculum of MRSA to various concentrations of this compound over a 24-hour period. At specific time intervals, aliquots are removed from the test cultures, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). The change in CFU/mL over time is then plotted to generate time-kill curves, which illustrate the rate and extent of bacterial killing. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum, while a bacteriostatic effect is characterized by a <3-log10 reduction.[6][7][8]
Materials and Reagents
-
MRSA strain (e.g., ATCC 43300)[1]
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Tryptic Soy Broth (TSB)[10]
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)[1]
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile polypropylene tubes or flasks
-
Sterile micropipette tips
-
Sterile spreaders or plating beads
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Spectrophotometer
-
Vortex mixer
Experimental Protocol
Preparation of MRSA Inoculum
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the MRSA strain.
-
Inoculate the colonies into a tube containing 5 mL of TSB.
-
Incubate the culture at 37°C with shaking (200 rpm) for 2-6 hours to reach the exponential growth phase. The turbidity should be equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes/flasks.[9][11] The exact starting concentration should be confirmed by plating a serial dilution of the inoculum at time zero.
Preparation of this compound Concentrations
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound against the chosen MRSA strain prior to the time-kill assay, following CLSI guidelines.[1][12] Published MIC values for this compound against MRSA are in the range of 1.25–2.5 µg/mL.[2]
-
Prepare a stock solution of this compound in DMSO.
-
From the stock solution, prepare working solutions of this compound in CAMHB to achieve final concentrations equivalent to multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Ensure the final concentration of DMSO in the test medium does not inhibit bacterial growth (typically ≤1%).
Time-Kill Assay Procedure
-
Set up a series of sterile tubes or flasks for each this compound concentration to be tested, a growth control (MRSA in CAMHB without this compound), and a sterility control (CAMHB only).
-
Add the appropriate volume of the prepared MRSA inoculum to each tube (except the sterility control) to achieve the target starting density of ~5 x 10⁵ CFU/mL.
-
Add the prepared this compound working solutions to the respective tubes to achieve the desired final concentrations.
-
Incubate all tubes at 37°C, with shaking if desired, for 24 hours.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[7]
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate a specific volume (e.g., 100 µL or using a drop-plate method) of the appropriate dilutions onto MHA plates in duplicate.[7]
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.
Data Analysis
-
Calculate the mean CFU/mL for each time point and concentration.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each this compound concentration and the growth control.
Data Presentation
The quantitative data from the time-kill assay can be summarized in the following table:
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC this compound) | Log10 CFU/mL (1x MIC this compound) | Log10 CFU/mL (2x MIC this compound) | Log10 CFU/mL (4x MIC this compound) |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.50 | 6.20 | 5.80 | 5.40 | 5.00 |
| 4 | 7.80 | 7.00 | 6.10 | 5.00 | 4.20 |
| 6 | 8.90 | 7.50 | 5.80 | 4.20 | 3.10 |
| 8 | 9.20 | 7.80 | 5.50 | 3.50 | <2.00 |
| 12 | 9.50 | 8.10 | 5.20 | 2.80 | <2.00 |
| 24 | 9.60 | 8.50 | 5.00 | <2.00 | <2.00 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Visualization of Experimental Workflow
Caption: Workflow for the time-kill assay of this compound against planktonic MRSA.
This compound's Proposed Mechanism of Action
This compound has been shown to interfere with cell division in MRSA, particularly during the exponential growth phase.[2][4] It achieves this by repressing the expression of virulence factors, which in turn disrupts the proper formation of the cell wall.[4][13] This leads to the generation of defective cells and can increase their susceptibility to other antibiotics like penicillin G.[2] While much of the research has focused on its potent biofilm eradication properties[1][3][4], its impact on planktonic cells is a critical aspect of its antimicrobial profile.
Caption: this compound's proposed mechanism of action against MRSA cell division.
References
- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. emerypharma.com [emerypharma.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. actascientific.com [actascientific.com]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of planktonic growth and biofilm formation of Staphylococcus aureus by entrectinib through disrupting the cell membrane [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. goums.ac.ir [goums.ac.ir]
- 13. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Transcriptomic Analysis of Elasnin's Effect on Methicillin-Resistant Staphylococcus aureus (MRSA) Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, largely due to its capacity to form biofilms. Biofilms are complex communities of bacteria encased in a self-produced matrix, rendering them highly resistant to conventional antibiotics and host immune responses. Elasnin, a small molecule originally identified for its potent antibiofilm properties, has emerged as a promising agent against MRSA.[1] Transcriptomic and proteomic analyses reveal that this compound effectively eradicates pre-formed MRSA biofilms by disrupting the biofilm matrix and interfering with the bacterial cell cycle, primarily by repressing the expression of key virulence factors.[2] This document provides a summary of the quantitative data, the proposed mechanism of action, and detailed protocols for studying the effects of this compound on MRSA gene expression.
Quantitative Data Summary
This compound demonstrates significant activity against both planktonic and biofilm-embedded MRSA. Its efficacy, particularly in eradicating established biofilms, surpasses that of conventional antibiotics like vancomycin.
Table 1: Comparative Bioactivity of this compound and Vancomycin Against MRSA
| Compound | MIC (μg/mL) | MBIC₉₀ (μg/mL) | MBEC₅₀ (μg/mL) | Activity Type |
| This compound | 1.25 - 2.5 | 1.25 - 2.5 | 0.63 - 1.25 | Bacteriostatic, Anti-biofilm |
| Vancomycin | 0.63 - 1.25 | - | 10 - 20 | Bactericidal |
| Data sourced from Frontiers in Microbiology.[3] |
-
MIC (Minimum Inhibitory Concentration): Lowest concentration to inhibit visible growth of planktonic cells.
-
MBIC₉₀ (Minimum Biofilm Inhibitory Concentration): Lowest concentration to inhibit biofilm formation by 90%.
-
MBEC₅₀ (Minimum Biofilm Eradication Concentration): Lowest concentration to eradicate 50% of pre-formed, mature biofilms.
Table 2: Differentially Expressed Genes (DEGs) in MRSA Biofilm Cells After this compound Treatment
| Treatment Time | Total Detected Transcripts | Number of DEGs (≥2.0-fold change) |
| 6 hours | 2,791 | 1,010 |
| 12 hours | 2,791 | 668 |
| Data sourced from Frontiers in Microbiology.[3] |
Table 3: Effect of this compound on MRSA Biofilm Cell Density
| MRSA Strain | % Decrease in Cell Density | This compound MBEC (μg/mL) |
| Wild-Type (WT) | ~15% | 2.5 |
| Daptomycin-Resistant (DAP-R) | ~53% | 0.625 |
| Data sourced from Microbiology Spectrum and PubMed.[4][5][6] |
Proposed Mechanism of Action
Transcriptomic and proteomic studies suggest a multi-faceted mechanism by which this compound eradicates MRSA biofilms. The peak activity occurs during the exponential growth phase within the biofilm.[1] this compound does not directly kill the bacteria but rather disrupts the biofilm structure and interferes with critical cellular processes, leading to the release of weakened, cell-wall-defective cells.[3][7] These released cells consequently show increased sensitivity to traditional antibiotics like penicillin G.[2]
The proposed mechanism involves:
-
Repression of Virulence Regulons: this compound downregulates the expression of key virulence regulators, such as those in the SarA family (e.g., SarX, SaeR), with a particularly key role identified for sarZ.[1][3]
-
Inhibition of Cell Division and Biofilm Matrix Synthesis: This repression leads to the suppressed production of essential biofilm components, including adhesive proteins, extracellular polymeric substances (EPS), and peptidoglycan hydrolases necessary for cell wall formation.[5][8]
-
Biofilm Matrix Destruction: this compound treatment results in the increased production of hydrolases and lyases that degrade the existing EPS matrix.[1]
-
Release of Defective Cells: The combination of matrix degradation and interference with cell division generates and releases cells with defective cell walls, which are more susceptible to other antimicrobials.[1]
Caption: Proposed mechanism of this compound-induced MRSA biofilm eradication.
Experimental Protocols
Protocol 1: MRSA Biofilm Formation and Eradication Assay
This protocol determines the Minimum Biofilm Eradication Concentration (MBEC) of this compound.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Glacial Acetic Acid (33%)
Procedure:
-
Pre-culture Preparation: Inoculate MRSA into TSB and incubate overnight at 37°C with shaking.
-
Biofilm Formation: Dilute the overnight culture to ~10⁷ CFU/mL in TSB with 1% glucose. Add 200 µL of the diluted culture to each well of a 96-well plate. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.
-
This compound Treatment: After 24 hours, carefully remove the planktonic culture from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for another 24 hours.
-
Quantification: a. Discard the medium and wash the wells twice with PBS. b. Air-dry the plate completely. c. Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature. d. Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. e. Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% glacial acetic acid to each well. f. Read the absorbance at 570-595 nm using a microplate reader. The MBEC₅₀ is the concentration that results in a 50% reduction in absorbance compared to the no-drug control.[3]
Protocol 2: RNA Extraction from this compound-Treated MRSA Biofilms
This protocol outlines the steps for isolating high-quality total RNA for transcriptomic analysis.
Materials:
-
MRSA biofilms grown and treated with this compound as described in Protocol 1 (scaled up to 6-well plates).
-
Ice-cold PBS
-
RNAlater® or similar RNA stabilization solution
-
Lysostaphin solution (e.g., 1 mg/mL)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Bead-beating homogenizer and sterile lysis tubes with beads (optional, for mechanical lysis)
Procedure:
-
Sample Collection: Following this compound treatment (e.g., for 6 hours), remove the supernatant. Wash the biofilm-containing wells twice with 1 mL of ice-cold PBS.
-
Cell Harvesting: Add 1 mL of ice-cold PBS to each well and scrape the biofilm cells vigorously. Pool the cell suspensions from replicate wells.
-
Cell Lysis: a. Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in a suitable lysis buffer containing lysostaphin and incubate at 37°C for 30 minutes to enzymatically digest the cell walls.[9] b. (Optional) For enhanced lysis, perform mechanical disruption using a bead-beater.
-
RNA Purification: Proceed immediately with RNA extraction following the manufacturer's protocol for your chosen RNA isolation kit. This typically involves cell lysate homogenization, binding of RNA to a silica membrane, washing, and elution.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA. This step is critical for accurate RNA-seq results.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 7 is generally recommended for RNA-seq.
Protocol 3: RNA-Seq Library Preparation and Sequencing
This protocol provides a general workflow for preparing cDNA libraries for Illumina sequencing.
Materials:
-
High-quality total RNA (from Protocol 2)
-
Ribosomal RNA (rRNA) depletion kit (essential for bacterial transcriptomics)
-
RNA fragmentation buffer
-
Reverse transcriptase and random primers
-
Second-strand synthesis reagents
-
DNA library preparation kit for Illumina (including end-repair, A-tailing, and adapter ligation reagents)
-
PCR amplification reagents
-
AMPure XP beads or similar for size selection and purification
Procedure:
-
rRNA Depletion: Remove ribosomal RNA from the total RNA sample using a commercially available kit. Bacterial RNA is predominantly rRNA (~95-98%), and its removal is crucial to enrich for mRNA transcripts.
-
Fragmentation: Fragment the rRNA-depleted RNA into small pieces (e.g., 200-300 nt) using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second cDNA strand. dUTP is often incorporated during this step for stranded (direction-specific) library preparation.
-
Library Preparation: a. End-Repair: Convert the cDNA fragments into blunt-ended DNA. b. A-Tailing: Add a single 'A' nucleotide to the 3' ends of the fragments. c. Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Purification and Size Selection: Purify the amplified library and select a specific size range using magnetic beads.
-
Quality Control: Validate the final library's size, concentration, and quality using a bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NextSeq, NovaSeq) according to the manufacturer's instructions.[10]
Workflows and Diagrams
Caption: Experimental workflow for transcriptomic analysis of MRSA biofilms.
Caption: Bioinformatics workflow for RNA-seq data analysis.
References
- 1. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 4. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Transcriptomic Adjustments of Staphylococcus aureus COL (MRSA) Forming Biofilms Under Acidic and Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The dynamic transcriptome during maturation of biofilms formed by methicillin-resistant Staphylococcus aureus [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Variability in Elasnin Antibiofilm Assay Results: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Elasnin antibiofilm assay results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing high variability between my replicate wells for the same this compound concentration?
A1: High variability between replicate wells is a common issue in biofilm assays and can stem from several factors:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of bacterial culture, media, or this compound can lead to significant differences in the initial number of cells or final compound concentration per well.
-
Troubleshooting: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. When adding bacteria, gently mix the culture before each aspiration to ensure a uniform cell suspension.
-
-
Washing Steps: The washing steps to remove planktonic cells are critical. If performed too vigorously, parts of the biofilm can be dislodged. If too gentle, planktonic cells may remain, leading to artificially high readings.[1]
-
Troubleshooting: Standardize your washing technique. Instead of aspirating, some protocols recommend gently dumping the plate and then submerging it in a tub of water to rinse.[1] This can be a more consistent method.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration and affecting biofilm growth.
-
Troubleshooting: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[2]
-
-
Bacterial Clumping: Inadequate vortexing of the bacterial culture before inoculation can lead to clumps of bacteria being added to some wells but not others, causing inconsistent starting points for biofilm formation.
-
Troubleshooting: Ensure the bacterial inoculum is homogenous by vortexing thoroughly before dispensing into the wells.
-
Q2: My negative control (no this compound) shows poor or inconsistent biofilm formation. What could be the cause?
A2: Consistent and robust biofilm formation in the negative control is essential for a valid assay. Issues here can be traced to:
-
Media Composition: Biofilm formation is highly sensitive to the growth medium.[3][4] For instance, the addition of glucose is often used to enhance biofilm formation in species like Staphylococcus aureus.[3][5]
-
Bacterial Strain and Growth Phase: The ability to form biofilms can vary significantly between strains of the same species.[2] The growth phase of the inoculum can also impact attachment and biofilm development.
-
Troubleshooting: Use a known biofilm-forming strain as a positive control. Always prepare your inoculum from a fresh overnight culture in the same growth phase (e.g., early exponential) for consistency.
-
-
Incubation Conditions: Temperature and atmospheric conditions (aerobic vs. anaerobic) can influence the extent of biofilm formation.[5]
Q3: The results from my quantification method (e.g., Crystal Violet vs. MTT) are not correlating. Why?
A3: Different quantification methods measure different aspects of the biofilm, which can lead to discrepancies:
-
Crystal Violet (CV) Staining: Measures the total biofilm biomass, including live cells, dead cells, and the extracellular matrix.[3]
-
MTT or XTT Assays: These are metabolic assays that measure the activity of viable cells within the biofilm.[6][8]
This compound's mechanism involves disrupting the biofilm matrix and interfering with cell division, which may not immediately lead to cell death.[6][8][9] Therefore, you might observe a significant reduction in total biomass (lower CV staining) while the metabolic activity of the remaining cells is still relatively high (higher MTT reading).
-
Troubleshooting: Understand what each assay measures. Using both a biomass stain (CV) and a viability stain (MTT) can provide a more complete picture of the antibiofilm effect. For this compound, which affects the matrix, CV staining is a very relevant metric.
Q4: I am seeing an increase in biofilm formation at sub-inhibitory concentrations of this compound. Is this expected?
A4: While not specifically reported for this compound in the provided context, some antimicrobial agents can induce biofilm formation at sub-MIC concentrations.[10] This can be a stress response from the bacteria.
-
Troubleshooting: This may be a real biological effect. Ensure your serial dilutions are accurate. If the effect is reproducible, it is worth noting as part of the compound's characteristics. Also, consider the possibility of experimental artifacts, such as precipitation of the compound, which could be stained by Crystal Violet.
Quantitative Data Summary
The following tables summarize the reported minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) values for this compound against various bacterial strains.
Table 1: this compound Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain | Assay Type | Metric | Concentration (µg/mL) | Reference |
| MRSA | Inhibition | MBIC90 | 1.25 - 2.5 | [6] |
| MRSA | Eradication | MBEC50 | 0.63 - 1.25 | [6] |
| Daptomycin-Resistant MRSA | Eradication | MBEC | 0.625 | [9] |
Table 2: this compound Activity Against Marine Biofilm-Forming Bacteria
| Bacterial Type | Metric | Concentration Range (µg/mL) | Reference |
| Gram-positive strains | MBIC90 | 2.5 - 5 | [7] |
| Gram-positive strains | MBIC50 | 1.25 - 5 | [7] |
| Gram-negative strains | MBIC90 | 5 - 10 | [7] |
| Gram-negative strains | MBIC50 | 1.25 - 10 | [7] |
Experimental Protocols
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol is used to determine the minimum concentration of this compound required to inhibit biofilm formation.
-
Inoculum Preparation: Prepare an overnight culture of the test bacteria (e.g., S. aureus) in a suitable broth (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to approximately 1 x 10^7 CFU/mL in fresh broth, often supplemented with 0.5% glucose to promote biofilm formation.[6][7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of this compound in the assay medium to achieve the desired final concentrations.
-
Assay Plate Setup: In a 96-well flat-bottomed microtiter plate, add 100 µL of the diluted bacterial culture to each well. Then, add 100 µL of the serially diluted this compound solutions. Include negative controls (bacteria and medium only) and sterility controls (medium only).
-
Incubation: Cover the plate and incubate under static conditions for 24 hours at 37°C.[6][8]
-
Washing: After incubation, carefully remove the planktonic cells. This can be done by gently decanting the medium or by aspiration. Wash the wells twice with 200 µL of phosphate-buffered saline (PBS) or physiological saline.[6][8]
-
Quantification (MTT Assay):
-
Data Analysis: The MBIC is defined as the lowest concentration of this compound that causes a significant reduction (e.g., 90%) in biofilm formation compared to the negative control.
Protocol 2: Minimal Biofilm Eradication Concentration (MBEC) Assay
This protocol is used to determine the minimum concentration of this compound required to eradicate a pre-formed, mature biofilm.
-
Biofilm Formation: Prepare an inoculum as described in the MBIC protocol. Add 200 µL of the diluted bacterial culture to each well of a 96-well plate and incubate for 24 hours at 37°C to allow for mature biofilm formation.[6][11]
-
Washing: After incubation, remove the planktonic cells by washing the wells twice with PBS.[11]
-
This compound Treatment: Prepare serial dilutions of this compound in fresh medium. Add 200 µL of the diluted this compound solutions to the wells containing the pre-formed biofilms.
-
Second Incubation: Incubate the plate for another 24 hours at 37°C.[6][11]
-
Washing and Quantification: Repeat the washing and quantification steps as described in the MBIC protocol (steps 5 and 6).
-
Data Analysis: The MBEC is defined as the lowest concentration of this compound that causes a significant reduction (e.g., 50% or 90%) in the viable cells of the pre-formed biofilm compared to the untreated control.[11]
Visualizations
References
- 1. Issues with Biofilm Formation – Jin Saeki Ko [jinsko.com]
- 2. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Influence of Environmental Factors on Biofilm Formation of Staphylococci Isolated from Wastewater and Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings [mdpi.com]
- 8. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
Elasnin stability in cell culture media over time
Welcome to the technical support center for elasnin, a potent inhibitor of biofilm formation. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of elastase that has been identified as a potent agent against biofilm formation, particularly in methicillin-resistant Staphylococcus aureus (MRSA).[1] Its antibiofilm activity is primarily attributed to the disruption of the biofilm matrix and interference with the cell division process.[2] this compound has been shown to downregulate the expression of genes and proteins involved in cell wall organization and division. While it exhibits antibacterial activity against growing planktonic cells, its primary strength lies in eradicating pre-formed biofilms.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Based on published research, dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound for use in cell culture experiments.[2] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium to minimize the final DMSO concentration in the assay, as high concentrations of DMSO can be toxic to cells.
Q3: What are the typical working concentrations of this compound in cell culture?
The effective concentration of this compound can vary depending on the specific application, cell type, and experimental design. Published studies have reported a range of concentrations:
-
Minimum Biofilm Inhibitory Concentration (MBIC): 1.25–2.5 μg/ml against MRSA.[4]
-
Minimum Biofilm Eradication Concentration (MBEC): 0.625 μg/mL for daptomycin-resistant MRSA and 2.5 μg/mL for the wild type.[2]
-
Treatment of pre-formed biofilms: 5 μg/ml has been used for mechanistic studies.[4]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I store this compound stock solutions?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of this compound in cell culture media. this compound, being a 2-pyrone derivative, may be susceptible to hydrolysis, especially at non-neutral pH, and degradation due to prolonged incubation at 37°C. | 1. Prepare fresh dilutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen stock. 2. Minimize incubation time: If possible, design your experiment to minimize the incubation time of this compound in the media. 3. Perform a stability check: If you suspect degradation, you can perform a simple stability check by incubating this compound in your cell culture medium for the duration of your experiment, and then testing its activity in a short-term assay. 4. Consider pH of the medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as pH extremes can accelerate the degradation of pyrone-containing compounds. |
| Inaccurate concentration of this compound stock solution. | 1. Verify stock concentration: If possible, verify the concentration of your stock solution using a spectrophotometer (this compound has a UV λmax at 291 nm) or by HPLC.[5] 2. Ensure complete dissolution: Make sure the this compound is completely dissolved in DMSO before making further dilutions. | |
| High variability between replicate experiments. | Inconsistent pipetting of viscous DMSO stock. | 1. Use positive displacement pipettes: For highly viscous solutions like DMSO, positive displacement pipettes can provide more accurate and consistent dispensing. 2. Reverse pipetting: If using standard air displacement pipettes, use the reverse pipetting technique to improve accuracy. |
| Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. | |
| Cytotoxicity observed in control wells (no this compound). | High concentration of DMSO. | Ensure the final concentration of DMSO in your cell culture medium is below the toxic level for your specific cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO as in your experimental wells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general approach for determining the stability of this compound in a specific cell culture medium over time. A stability-indicating analytical method, such as HPLC-UV or LC-MS, is required.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO2)
-
HPLC-UV or LC-MS/MS system
Workflow:
Caption: Workflow for this compound Stability Assessment.
Procedure:
-
Prepare a working solution of this compound in the desired cell culture medium at the intended experimental concentration.
-
Aliquot the solution into sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a humidified incubator with 5% CO2.
-
At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time to determine the degradation profile.
Note on Analytical Method: A validated stability-indicating method is crucial. This typically involves forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate potential degradation products and ensure that the analytical method can separate the intact drug from these degradants.[6][7]
Data on this compound Stability
Currently, there is a lack of publicly available quantitative data on the stability of this compound in common cell culture media such as DMEM or RPMI-1640 over extended periods at 37°C. As a 2-pyrone containing natural product, it is plausible that this compound may undergo hydrolysis of the lactone ring, particularly under non-neutral pH conditions.
General Recommendations:
-
It is strongly recommended that researchers perform their own stability assessments under their specific experimental conditions.
-
For critical or long-term experiments, consider replenishing the this compound-containing medium periodically.
The following table provides a hypothetical structure for presenting stability data. Researchers can populate this table with their own experimental findings.
Table 1: Hypothetical this compound Stability Data in DMEM at 37°C
| Time (hours) | This compound Concentration (µg/mL) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 8.2 | 82 |
| 48 | 7.0 | 70 |
Signaling Pathways and Logical Relationships
The primary reported mechanism of this compound's antibiofilm activity involves the downregulation of pathways related to cell wall synthesis and division.
Caption: this compound's Proposed Mechanism of Action.
This diagram illustrates the proposed mechanism where this compound downregulates key cellular processes, leading to the disruption of the biofilm matrix and ultimately, biofilm eradication.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Elasnin Technical Support Center: Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Elasnin precipitation in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Currently, there is no publicly available quantitative data on the specific aqueous solubility of this compound (e.g., in mg/mL or µM). However, this compound is a natural product with an alpha-pyrone structure, a class of compounds that are often sparingly soluble in water.[1] In published studies, this compound is typically extracted from bacterial cultures using organic solvents like ethyl acetate or n-hexane and dissolved in dimethyl sulfoxide (DMSO) for experimental use, which strongly suggests limited aqueous solubility.[2][3]
Q2: What is the best solvent to dissolve this compound?
A2: For creating stock solutions, DMSO is the most commonly reported solvent for this compound.[2] For subsequent use in aqueous-based biological assays, the DMSO stock solution should be diluted into the aqueous medium, ensuring the final DMSO concentration is low and does not affect the experimental system.
Q3: How should I store this compound solutions to prevent precipitation?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. For aqueous working solutions, it is recommended to prepare them fresh for each experiment to minimize the risk of precipitation over time. If short-term storage of aqueous solutions is necessary, refrigeration at 2-8°C may be possible, but stability should be confirmed for your specific experimental conditions.
Troubleshooting Guide: this compound Precipitation
Q1: I observed a precipitate after diluting my this compound DMSO stock into my aqueous buffer. What should I do?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where it has lower solubility. Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Increase the final DMSO concentration: While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5% v/v) may be necessary to maintain this compound's solubility. Always run a vehicle control with the same final DMSO concentration to ensure it does not impact your experimental results.
-
Use a surfactant or solubilizing agent: In some cases, the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) can help to increase the solubility of hydrophobic compounds in aqueous media.
-
Pre-warm the aqueous medium: Gently warming your buffer or media before adding the this compound stock can sometimes help to prevent immediate precipitation. However, be mindful of the temperature stability of other components in your solution.
-
Change the order of addition: Try adding the this compound stock solution to a larger volume of the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.
Q2: My this compound solution was clear initially, but a precipitate formed during my experiment. What could be the cause?
A2: Delayed precipitation can be caused by several factors:
-
Temperature changes: If your experiment involves temperature shifts (e.g., moving from room temperature to 37°C), the solubility of this compound may decrease at the higher temperature, leading to precipitation.
-
pH shifts: Changes in the pH of the medium during the experiment can alter the ionization state of this compound and affect its solubility.
-
Interaction with other components: this compound may interact with proteins or other molecules in your experimental system, leading to the formation of insoluble complexes.
-
Evaporation: Over the course of a long experiment, evaporation of the solvent can increase the concentration of this compound to a point where it precipitates.
To address this, consider the factors above in your experimental design. You may need to adjust the initial concentration, buffer composition, or experimental duration.
Quantitative Data: Bioactive Concentrations of this compound
The following table summarizes the effective concentrations of this compound against various bacterial strains as reported in the literature. These values can serve as a reference for determining the appropriate concentration range for your experiments.
| Activity Metric | Target Organism(s) | Concentration Range (µg/mL) | Reference(s) |
| MIC (Minimum Inhibitory Concentration) | S. aureus B04, I. sediminum N28 | 5 - 10 | [4] |
| Methicillin-resistant S. aureus (MRSA) | 1.25 - 2.5 | [5][6] | |
| MBIC90 (Min. Biofilm Inhibitory Conc. - 90%) | Marine Gram-positive bacteria | 2.5 - 5 | [4] |
| Marine Gram-negative bacteria | 5 - 10 | [4] | |
| MRSA | 1.25 - 2.5 | [5][6] | |
| MBEC50 (Min. Biofilm Eradication Conc. - 50%) | MRSA | 0.63 - 1.25 | [5] |
| Daptomycin-resistant MRSA | 0.625 | [2] |
Experimental Protocols
Protocol for Preparation of this compound Working Solutions
This protocol is based on methodologies reported for in vitro antibacterial and antibiofilm assays.[2][3]
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of purified this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the this compound is completely dissolved by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, you may need to prepare one or more intermediate dilutions of the stock solution in DMSO.
-
-
Prepare the Final Aqueous Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock or intermediate solution.
-
Determine the volume of the stock/intermediate solution needed to achieve the desired final concentration in your aqueous medium (e.g., culture broth, buffer).
-
While vortexing or stirring the aqueous medium, add the required volume of the this compound solution dropwise to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is below a level that affects your experimental system (typically ≤0.5%).
-
Always prepare a vehicle control containing the same final concentration of DMSO.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in MRSA.[5][7][8]
Experimental Workflow
Caption: Workflow for preparing this compound aqueous solutions.
References
- 1. ALPHA-PYRONE | 504-31-4 [chemicalbook.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings [mdpi.com]
- 5. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SarZ promotes the expression of virulence factors and represses biofilm formation by modulating SarA and agr in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Elasnin's Efficacy Against Gram-Negative Bacteria
Welcome to the technical support center for Elasnin. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its efficacy against Gram-negative bacteria. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is an antibiofilm agent that has demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the disruption of the biofilm matrix and interference with bacterial cell division.[1][2]
Q2: Why is this compound less effective against Gram-negative bacteria?
A2: The reduced efficacy of this compound against Gram-negative bacteria is primarily attributed to the structural complexity of their cell envelope. Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier, restricting the entry of many antimicrobial compounds. Additionally, they have highly efficient efflux pumps that actively expel noxious substances, including antibiotics, from the cell.
Q3: Are there any data on the activity of this compound against Gram-negative bacteria?
A3: Yes, some studies have evaluated this compound's activity against Gram-negative bacteria, particularly those isolated from marine environments. While it does exhibit some antibiofilm activity, the concentrations required for biofilm inhibition are generally higher than those needed for Gram-positive bacteria.[3]
Troubleshooting Guide
This guide provides potential strategies and experimental approaches to address the low efficacy of this compound against Gram-negative bacteria.
Issue: High Minimum Inhibitory Concentration (MIC) or Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against Gram-negative targets.
Potential Cause 1: Limited Permeability of the Outer Membrane.
-
Troubleshooting Tip: Investigate the synergistic effect of this compound with an outer membrane permeabilizing agent. These agents disrupt the lipopolysaccharide (LPS) layer of the outer membrane, facilitating the entry of other compounds.
-
Suggested Agents:
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that removes divalent cations essential for LPS stability.
-
Polymyxins (e.g., Polymyxin B, Colistin): Cationic peptides that bind to and disrupt the outer membrane. Use at sub-inhibitory concentrations to minimize their intrinsic antibacterial activity if the focus is on this compound's effect.
-
-
Potential Cause 2: Active Efflux of this compound by Bacterial Pumps.
-
Troubleshooting Tip: Evaluate the efficacy of this compound in the presence of an efflux pump inhibitor (EPI). EPIs block the function of efflux pumps, leading to intracellular accumulation of the antimicrobial agent.
-
Suggested Agents:
-
PAβN (Phenylalanine-arginine β-naphthylamide): A well-characterized broad-spectrum EPI.
-
Reserpine: An alkaloid known to inhibit certain efflux pumps.
-
-
Experimental Workflow for Investigating Synergistic Effects
Quantitative Data Summary
The following table summarizes the available data on the in vitro activity of this compound.
| Organism | Strain | Assay Type | Value (µg/mL) | Reference |
| Staphylococcus aureus | MRSA ATCC 43300 | MIC | 1.25 - 2.5 | [1] |
| Staphylococcus aureus | MRSA ATCC 43300 | MBIC90 | 1.25 - 2.5 | [1] |
| Staphylococcus aureus | Marine Isolate B04 | MIC | 5 - 10 | [3] |
| Staphylococcus aureus | Marine Isolate B04 | MBIC50 | 1.25 | [3] |
| Staphylococcus aureus | Marine Isolate B04 | MBIC90 | 2.5 | [3] |
| Escherichia coli | Marine Isolate N57 | MIC | >10 | [3] |
| Escherichia coli | Marine Isolate N57 | MBIC50 | 1.25 | [3] |
| Escherichia coli | Marine Isolate N57 | MBIC90 | 5 | [3] |
| Idiomarina sediminum | Marine Isolate N28 | MIC | 5 - 10 | [3] |
| Idiomarina sediminum | Marine Isolate N28 | MBIC50 | 10 | [3] |
| Idiomarina sediminum | Marine Isolate N28 | MBIC90 | 10 | [3] |
| Pseudoalteromonas | Marine Isolate L001 | MIC | >10 | [3] |
| Pseudoalteromonas | Marine Isolate L001 | MBIC50 | 10 | [3] |
| Pseudoalteromonas | Marine Isolate L001 | MBIC90 | 10 | [3] |
Experimental Protocols
1. Checkerboard Assay for Synergy Testing
This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, or antagonistic effect of two compounds.
-
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Stock solution of the potentiating agent (e.g., EDTA, PAβN)
-
Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)
-
Incubator
-
Microplate reader
-
-
Methodology:
-
Prepare serial dilutions of this compound horizontally and the potentiating agent vertically in the microtiter plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include wells with each compound alone as controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of potentiator in combination / MIC of potentiator alone)
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive
-
FICI > 4.0: Antagonism
-
-
2. Ethidium Bromide Efflux Assay
This assay is used to assess the ability of a compound to inhibit efflux pumps.
-
Materials:
-
Fluorometer or fluorescence microplate reader
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr) solution
-
Efflux pump inhibitor (e.g., PAβN) as a positive control
-
This compound solution
-
-
Methodology:
-
Harvest bacterial cells in the late logarithmic phase, wash, and resuspend in PBS.
-
Load the cells with EtBr in the presence of a sub-inhibitory concentration of an outer membrane permeabilizer (to facilitate EtBr uptake).
-
Wash the cells to remove extracellular EtBr.
-
Resuspend the EtBr-loaded cells in PBS with glucose (as an energy source for the efflux pumps).
-
Add the test compound (this compound) or control (PAβN) to the cell suspension.
-
Monitor the fluorescence of the suspension over time. A decrease in fluorescence indicates EtBr efflux. Inhibition of efflux will result in a slower rate of fluorescence decay compared to the untreated control.
-
Signaling Pathways and Mechanisms
Proposed Mechanism of Synergy with Outer Membrane Permeabilizers
Proposed Mechanism of Synergy with Efflux Pump Inhibitors
References
- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings [mdpi.com]
How to determine the optimal treatment duration for Elasnin
Welcome to the technical support center for Elasnin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I determine the optimal treatment duration for this compound in my experimental model?
A1: The optimal treatment duration for this compound is not a single value but depends on the experimental goal (e.g., biofilm inhibition vs. eradication), the organism, and the biofilm's maturity. A systematic approach involving time-course and dose-response experiments is necessary.
Troubleshooting Guide: Determining Optimal Treatment Duration
| Potential Issue | Possible Cause | Recommended Solution |
| Inconsistent results at a single time point. | Biofilm dynamics are transient; a single endpoint may not capture the full effect. | Perform a time-kill curve analysis to observe the kinetics of this compound's action.[1][2] |
| Failure to achieve complete biofilm eradication. | Treatment duration may be too short for the biofilm's maturity or density. | Extend the treatment duration in your Minimum Biofilm Eradication Concentration (MBEC) assay. Collect samples at multiple time points (e.g., 6, 12, 18, 24 hours) to identify when the maximum effect is reached.[1][3] |
| High cell viability despite biofilm disruption. | This compound primarily targets the biofilm matrix and cell division rather than causing immediate cell death.[3] | Assess both biofilm biomass (e.g., with crystal violet staining) and cell viability (e.g., with MTT assay or colony-forming unit counts) at various time points. |
| Difficulty comparing results across different experiments. | Lack of standardized endpoints. | Define clear endpoints for your experiment, such as a 50% or 90% reduction in biofilm biomass (MBIC50/90 or MBEC50/90), and consistently use these across all assays.[3][4] |
Q2: I am observing significant changes in gene or protein expression at early time points (e.g., 6 hours), but these changes diminish at later time points (e.g., 12 hours). Is this expected?
A2: Yes, this is a documented phenomenon. Studies have shown that the number of differentially expressed genes and proteins in MRSA biofilms treated with this compound is highest at around 6 hours and decreases by 12 hours.[3][5] This is likely because the primary mechanism of action, including the disruption of cell division and the biofilm matrix, occurs most actively during the initial hours of exposure.[3][5][6] The cells that remain attached to the biofilm at later time points may be those that were less exposed to this compound or have adapted to its presence.[1]
Q3: What is the mechanism of action of this compound, and how does treatment duration influence it?
A3: this compound's primary mechanism is the eradication of biofilms by interfering with cell division and destroying the biofilm matrix in a time-dependent manner.[3][6][7] It represses the expression of virulence factors essential for biofilm maintenance.[3][5] The peak of this activity, including the generation of defective cells, occurs during the exponential growth phase within the biofilm.[3][5]
The duration of treatment is critical. Short-term exposure (e.g., 2-6 hours) is sufficient to observe significant changes in gene and protein expression related to cell wall organization, pathogenesis, and DNA replication.[5] Longer treatment periods (e.g., 18-24 hours) are often required to achieve maximum biofilm eradication.[1][3]
Experimental Protocols
Protocol 1: Determining Time-Dependent Minimum Biofilm Eradication Concentration (MBEC)
This protocol is designed to determine the minimum concentration of this compound required to eradicate a pre-formed biofilm over different treatment durations.
-
Biofilm Formation:
-
Culture the bacterial strain (e.g., MRSA) overnight in an appropriate medium (e.g., TSB supplemented with 0.5% glucose).
-
Inoculate a 96-well plate with the culture (approximately 10^7 CFU/mL).
-
Incubate for 24 hours at 37°C to allow for mature biofilm formation.
-
-
This compound Treatment:
-
After incubation, gently remove the medium and wash the biofilms twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add fresh medium containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for different durations (e.g., 6, 12, 18, and 24 hours) at 37°C.
-
-
Quantification of Biofilm Eradication:
-
At each time point, remove the medium.
-
Wash the wells with PBS.
-
Quantify the remaining viable cells using an MTT assay or by scraping the biofilm, resuspending the cells, and performing colony-forming unit (CFU) counts on agar plates.
-
The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., 50% or 90%) in viable cells compared to the control.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's activity against MRSA.
Table 1: Bioactivity of this compound against MRSA
| Parameter | This compound (µg/mL) | Vancomycin (µg/mL) | Reference |
| MIC | 4 | - | [1] |
| MBIC90 | ~2.5 | >128 | [3] |
| MBEC50 | ~2.5 | >128 | [3] |
| MBEC (Daptomycin-Resistant MRSA) | 0.625 | - | [8][9] |
MIC: Minimum Inhibitory Concentration; MBIC90: Minimum Biofilm Inhibitory Concentration (90%); MBEC50: Minimum Biofilm Eradication Concentration (50%).
Table 2: Time-Dependent Effects of this compound on MRSA Biofilms
| Time Point | Observed Effect | Reference |
| 2 hours | 105 differentially expressed proteins (DEPs) identified. Down-regulation of DNA repair, cell division, and virulence factors. | [5] |
| 6 hours | Peak number of DEPs (250) and differentially expressed genes (1,010). | [3][5] |
| 12 hours | Number of DEPs and DEGs decreases. | [3][5] |
| 18 hours | Significant biofilm eradication observed in daptomycin-resistant MRSA. | [1] |
| 21 hours | ~99.99% reduction in planktonic cell survival. | [1] |
| 24 hours | Standard endpoint for many antibiofilm assays. | [3] |
| 45 days | No development of resistance observed in MRSA. | [3] |
References
- 1. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 6. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance development to Elasnin in long-term studies
Welcome to the Technical Support Center for Elasnin. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments, with a focus on long-term studies and the potential for resistance development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily acts as a potent antibiofilm agent, particularly against Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Its main mode of action is the disruption of the biofilm matrix and interference with the cell division process.[4] It achieves this by repressing the expression of virulence factors, which in turn suppresses the production of extracellular polymeric substances (EPS), and components of the cell wall and membrane.[5] This leads to the release of cell-wall-defective biofilm cells.[5]
Q2: Has resistance to this compound been observed in long-term studies?
A2: Current research suggests that this compound has a low risk of inducing resistance.[1][2] In one study, the Minimum Inhibitory Concentration (MIC) of MRSA treated with this compound did not change over a 45-day period.[6] However, as with any antimicrobial agent, the potential for resistance development under prolonged exposure should be monitored.
Q3: Can this compound be used in combination with other antibiotics?
A3: Yes, studies have shown that biofilm cells released after this compound treatment exhibit increased sensitivity to other antibiotics, such as β-lactams like penicillin G.[2][3] This suggests a potential for synergistic effects and combination therapies.
Q4: Is this compound effective against antibiotic-resistant strains?
A4: this compound has demonstrated superior activity in eradicating biofilms of daptomycin-resistant MRSA strains.[4][7] This is attributed to the altered cell wall and membrane characteristics of these resistant strains, which may render them more susceptible to this compound's disruptive action on the biofilm.[4][8]
Q5: What are the potential molecular pathways that could lead to this compound tolerance?
A5: While significant resistance has not been reported, adaptive laboratory evolution studies suggest that tolerance could emerge through the upregulation of transport proteins, particularly ABC transporters, and alterations in metabolic pathways such as histidine biosynthesis and oxidative phosphorylation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased susceptibility to this compound observed over time (Increasing MIC/MBEC values) | 1. Emergence of a tolerant subpopulation. 2. Upregulation of efflux pumps (e.g., ABC transporters). 3. Alterations in the expression of target virulence regulons (e.g., sarA, agr).[1] 4. Mutations in genes related to cell wall biosynthesis or cell division. | 1. Sequence the genome of the less susceptible strain to identify potential mutations. 2. Perform transcriptomic (RNA-seq) or proteomic analysis to compare gene and protein expression levels with the parental strain, focusing on transport proteins and virulence factors.[5][6] 3. Test for synergy with other antibiotics. The resistant strain may have developed collateral sensitivity. 4. Employ an intermittent treatment strategy to reduce selective pressure. |
| Inconsistent antibiofilm activity in vitro | 1. Variability in biofilm formation of the bacterial strain. 2. Inaccurate determination of Minimum Biofilm Eradication Concentration (MBEC). 3. Degradation of this compound in the culture medium. | 1. Standardize the biofilm formation protocol , including inoculum density, growth medium, and incubation time. 2. Perform a dose-response curve for each experiment to accurately determine the MBEC. 3. Prepare fresh this compound solutions for each experiment and store them according to the manufacturer's instructions. |
| This compound treatment leads to cell clumping instead of dispersal | This is the expected morphological change. This compound causes biofilm cells to be released in narrow strips with smooth edges, rather than the typical clumps with rough edges seen in untreated biofilms.[9] | This is not an issue. Proceed with downstream analysis of the released cells. |
| Released cells from biofilm are not more susceptible to other antibiotics | 1. The mechanism of resistance in your specific strain may not be affected by this compound's mode of action. 2. The concentration of this compound used was not sufficient to induce the necessary changes in the cell wall. | 1. Verify the mechanism of resistance of your bacterial strain. 2. Optimize the this compound concentration to ensure it is above the MBEC. 3. Test a panel of antibiotics with different mechanisms of action to identify potential synergistic partners. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against MRSA
| Parameter | This compound (µg/mL) | Vancomycin (µg/mL) | Reference |
| MIC | 4 | - | [8] |
| MBIC90 | 1.25 - 2.5 | 1.25 - 2.5 | [6] |
| MBEC50 | 0.63 - 1.25 | 10 - 20 | [6] |
Table 2: Efficacy of this compound against Daptomycin-Resistant MRSA Biofilms
| Strain | This compound MBEC (µg/mL) | Biofilm Cell Density Reduction (%) | Reference |
| Wild Type MRSA | 2.5 | ~15 | [7] |
| Daptomycin-Resistant MRSA | 0.625 | ~53 | [7] |
Experimental Protocols
Protocol 1: Generation of this compound-Tolerant Strains via Adaptive Laboratory Evolution (ALE)
This protocol is designed to investigate the potential for resistance development and identify the underlying molecular mechanisms.
-
Establish Baseline Susceptibility: Determine the initial MIC of this compound for the parental bacterial strain using the broth microdilution method as per CLSI guidelines.[10]
-
Continuous Sub-inhibitory Exposure:
-
Culture the parental strain in a liquid medium containing this compound at a concentration of 0.5x MIC.
-
Incubate under appropriate conditions with shaking.
-
Each day, transfer an aliquot of the culture to a fresh medium containing the same concentration of this compound.
-
-
Stepwise Concentration Increase:
-
After a set number of passages (e.g., 5-10), determine the MIC of the evolved population.
-
If the MIC has increased, adjust the this compound concentration in the subsequent cultures to the new 0.5x MIC.
-
-
Isolation of Tolerant Mutants:
-
Continue this process for a predetermined number of generations or until a significant increase in MIC is observed.
-
Plate the final evolved population onto an agar medium and isolate single colonies.
-
-
Confirmation of Resistance:
-
Determine the MIC for each isolated colony to confirm the tolerant phenotype.
-
Perform a stability assay by culturing the resistant strains in an antibiotic-free medium for several passages and then re-testing the MIC to ensure the resistance is stable.[10]
-
-
Mechanistic Analysis:
-
Perform whole-genome sequencing to identify mutations.
-
Conduct transcriptomic (RNA-seq) and proteomic analyses to identify differentially expressed genes and proteins compared to the parental strain.[5]
-
Protocol 2: High-Throughput Screening for Small-Molecule Inhibitors of this compound Resistance
This protocol can be adapted to identify compounds that can overcome or prevent this compound resistance.
-
Develop a Resistant Cell Line: Use the protocol above to generate a stable this compound-resistant cell line.
-
Optimize Seeding Density: Determine the optimal seeding density of the resistant cells in a multi-well plate format to ensure logarithmic growth during the experiment.[11]
-
Compound Library Screening:
-
Seed the resistant cells in 96- or 384-well plates.
-
Add compounds from a small-molecule library at a fixed concentration to individual wells. Include appropriate positive (parental cells with this compound) and negative (resistant cells with this compound) controls.
-
Add this compound at its MIC for the resistant strain to all wells except the negative control.
-
-
Cell Viability Assay:
-
Incubate the plates for a duration equivalent to several cell doubling times.
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
-
Hit Identification and Validation:
-
Identify "hit" compounds that restore the sensitivity of the resistant cells to this compound (i.e., show significantly reduced cell viability compared to the resistant control).
-
Perform dose-response curves for the hit compounds in the presence of this compound to determine their IC50 and confirm their activity.[12]
-
Visualizations
Caption: this compound's mechanism of action against bacterial biofilms.
Caption: Workflow for investigating potential this compound resistance.
References
- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Elasnin for high-concentration stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Elasnin for the preparation of high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on published research, the overwhelmingly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO)[1][2][3][4]. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q2: At what concentration can I make my this compound stock solution in DMSO?
Q3: Can I use other solvents like ethanol or water to dissolve this compound?
A3: There is no direct evidence in the reviewed literature of successfully using 100% ethanol or water to prepare primary stock solutions of this compound. This compound is a small organic molecule and is likely to have poor solubility in aqueous solutions. While some protocols involve graded ethanol series for dehydrating biofilms treated with this compound, this does not pertain to initial dissolution for stock preparation. For working solutions, the DMSO stock is diluted in aqueous media, but the final DMSO concentration should be kept low (typically <1%) to avoid solvent-induced cellular toxicity[5].
Q4: My this compound solution is showing precipitation after dilution into my aqueous cell culture media. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in the final aqueous medium. Try lowering the final concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration: While keeping it non-toxic to your cells (generally below 1%, but ideally below 0.1%), a slightly higher final DMSO concentration might help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Warm the Media: Gently warming your cell culture media to 37°C before adding the this compound stock solution can sometimes help improve solubility. Ensure the temperature is appropriate for your experimental setup.
-
Vortex Immediately: Add the this compound stock solution to the aqueous media while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound powder does not fully dissolve in DMSO. | The concentration is too high, exceeding the solubility limit. | Try adding more DMSO to decrease the concentration. Gentle warming (to 37°C) and vortexing may also aid dissolution. If it still doesn't dissolve, you may have reached the saturation point. |
| Stock solution appears cloudy or has particulates. | The this compound may be impure, or the DMSO may contain water. | Use high-purity, anhydrous DMSO. If cloudiness persists, centrifuge the stock solution at high speed and carefully transfer the supernatant to a new tube. It is recommended to determine the concentration of this clarified stock solution spectrophotometrically if possible. |
| Precipitation occurs immediately upon adding stock to aqueous buffer/media. | The compound is "crashing out" of the solution due to poor aqueous solubility. | Refer to FAQ Q4. Key strategies include reducing the final concentration, pre-warming the aqueous medium, and ensuring rapid mixing. |
| Inconsistent experimental results. | The stock solution may not be homogenous, or the compound may be degrading. | Ensure the stock solution is completely dissolved and homogenous before each use by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Quantitative Data Summary
While exact maximum solubility values are not specified in the literature, the following table summarizes the working concentrations of this compound used in various published in vitro experiments. Stock solutions in DMSO were prepared and subsequently diluted to achieve these final concentrations.
| Application | Strain/Cell Line | Working Concentration | Citation |
| Minimum Biofilm Inhibitory Concentration (MBIC) | MRSA | 1.25 - 5 µg/mL | [1][6] |
| Minimum Biofilm Eradication Concentration (MBEC) | MRSA | 0.625 - 2.5 µg/mL | [1][6] |
| Minimum Inhibitory Concentration (MIC) | MRSA | 1.25 - 2.5 µg/mL | [1] |
| Time-Kill Curve Assays | MRSA | 50 µg/mL | [3] |
| Anti-larval Settlement Assay | B. amphitrite | 6.25 - 50 µg/mL | [2] |
| Cytotoxicity Assays | Neuro2a & HT22 cells | Up to 25 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing an this compound stock solution. The final concentration may need to be adjusted based on the specific lot of this compound and experimental requirements.
Materials:
-
This compound (pure solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Visually inspect the solution against a light source to ensure no undissolved particulates remain.
-
If desired, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock for Cell-Based Assays
This protocol describes the dilution of a DMSO stock solution into an aqueous medium for a final concentration of 5 µg/mL.
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogenous.
-
Warm the sterile aqueous medium to the desired temperature (e.g., 37°C).
-
To prepare 1 mL of a 5 µg/mL working solution, add 5 µL of the 1 mg/mL stock solution to 995 µL of the pre-warmed aqueous medium.
-
Immediately vortex the working solution for 10-15 seconds to ensure rapid and complete mixing.
-
Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for this compound stock and working solution preparation.
Proposed Signaling Pathway of this compound Action in MRSA
References
- 1. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Mitigating potential off-target effects of Elasnin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of Elasnin in cellular assays.
Troubleshooting Guide
Question: My cellular assay is showing unexpected or inconsistent results after this compound treatment. How can I determine if these are off-target effects?
Answer:
Unexpected results can arise from a variety of factors, including off-target effects of your compound. A systematic approach is crucial to identify the source of the issue. We recommend a multi-step workflow to investigate potential off-target effects of this compound.
Recommended Experimental Workflow for Investigating Off-Target Effects
Figure 1: A stepwise workflow for troubleshooting unexpected cellular effects of this compound.
FAQs
General Questions
Q1: What is the known primary target and mechanism of action of this compound?
This compound is primarily known as an antibiofilm agent, particularly effective against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism involves the disruption of the biofilm matrix and interference with bacterial cell division.[1][4][5] this compound achieves this by repressing the expression of virulence factors, with studies identifying a key role for the transcriptional regulator sarZ in this process.[4][6] It is important to note that a specific molecular target for this compound in mammalian cells has not been extensively characterized in publicly available literature.
Q2: What are the known efficacy and potency of this compound?
The biological activity of this compound has been quantified primarily in bacterial systems. The following table summarizes key quantitative data from studies on MRSA.
| Metric | Organism | Concentration (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | MRSA | 1.25 - 2.5 | [5] |
| Minimum Bactericidal Concentration (MBC) | MRSA | >100 | [1] |
| Minimum Biofilm Inhibitory Concentration (MBIC90) | MRSA | 2.5 - 5 | [1] |
| Minimum Biofilm Eradication Concentration (MBEC50) | MRSA | 0.625 - 2.5 | [7] |
Q3: Has this compound shown cytotoxicity in mammalian cells?
Studies have reported that this compound displays low cytotoxicity.[2][3] However, cytotoxicity can be cell-type specific and dose-dependent. It is always recommended to perform a standard cytotoxicity assay (e.g., MTS, LDH release) in your specific cell line of interest.
Troubleshooting & Experimental Design
Q4: I am observing a phenotype in my mammalian cell assay. How can I be sure it's not an off-target effect?
Given that this compound's primary target is in bacteria, any observed effect in mammalian cells should be rigorously tested for off-target activity. We recommend the following strategies:
-
Use a Negative Control Analog: The ideal control is a structurally similar but biologically inactive analog of this compound. As no such analog is commercially available, one might need to be synthesized. A medicinal chemistry approach would involve modifying a key functional group on this compound that is predicted to be essential for its activity.
-
Orthogonal Assays: If this compound is hypothesized to inhibit a particular pathway, use a different, structurally unrelated known inhibitor of the same pathway. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.
-
Target Knockdown/Knockout: If you have a hypothesized mammalian off-target, use CRISPR/Cas9 or siRNA to knock out or knock down the expression of that target. If the phenotype produced by this compound is lost in the knockout/knockdown cells, it provides strong evidence that the effect is mediated through that target.
-
Dose-Response Correlation: Correlate the concentration of this compound required to see your cellular phenotype with the concentration required to engage its hypothetical target (if known). A significant discrepancy may suggest an off-target effect.
Q5: How can I proactively identify potential off-target effects of this compound before starting my experiments?
Computational prediction tools can provide a list of potential off-target interactions.[1][2][3] These methods generally fall into two categories:
-
Ligand-Based Methods: These approaches use the 2D or 3D structure of this compound to find known proteins that are targeted by structurally similar small molecules.
-
Structure-Based Methods (Docking): If you have a hypothesized off-target protein with a known 3D structure, you can computationally "dock" this compound into its binding site to predict the likelihood of an interaction.
Workflow for Computational Off-Target Prediction
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Enhancing Elasnin activity in the presence of serum or other biological fluids
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Elasnin, a potent anti-biofilm agent, in the presence of serum, plasma, or other complex biological fluids. Here you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is a higher concentration of this compound required to be effective in biological fluids like plasma compared to standard laboratory media?
A1: The apparent need for a higher concentration of this compound in complex biological matrices, such as a chronic wound model containing 50% plasma and 5% laked horse blood, is a common phenomenon for many bioactive compounds.[1][2] This is likely due to several factors:
-
Protein Binding: Serum and plasma are rich in proteins like albumin, which can non-specifically bind to small molecules like this compound. This binding reduces the concentration of free, active this compound available to act on its target.[3]
-
Presence of Inhibitors: Biological fluids contain endogenous molecules and proteases that can interfere with or degrade the compound.[4]
-
Complex Environment: The intricate composition of biological fluids can alter the physiological state of the target bacteria, potentially making them less susceptible than in nutrient-optimized lab media.
Q2: How does this compound's mechanism of action influence its activity in a serum-rich environment?
A2: this compound's primary mechanism is not direct bactericidal killing of non-growing cells but rather the disruption of biofilm integrity and interference with cell division in growing cells.[5][6] It works by repressing virulence factors, which in turn interferes with the production of the extracellular matrix and proper cell wall formation.[1][6] This mode of action is highly effective in complex environments like chronic wounds, as it destroys the protective biofilm matrix and can increase the susceptibility of the released bacteria to other antibiotics, such as penicillin G.[7][8]
Q3: What data exists on this compound's efficacy in the presence of biological fluids?
A3: Studies have demonstrated that this compound retains significant activity in a Lubbock Chronic Wound Biofilm (LCWB) model, which is designed to mimic the conditions of a chronic wound by including plasma and blood.[1][7] While the effective concentrations were higher than in standard broth, this compound was still potent in both inhibiting biofilm formation and eradicating pre-formed biofilms in this more challenging environment.[1][2]
Q4: Is there a risk of resistance development to this compound when used in complex media?
A4: Current research suggests a low risk of resistance development to this compound. In one study, the Minimum Inhibitory Concentration (MIC) of this compound against MRSA did not change over a 45-day period of continuous exposure to sub-inhibitory concentrations of the compound.[1][7]
Troubleshooting Guide: Reduced this compound Activity in Serum or Plasma
This guide addresses the common issue of observing decreased this compound efficacy when transitioning from in-vitro assays in standard media to experiments involving biological fluids.
Data Presentation: this compound Activity Comparison
The following table summarizes the effective concentrations of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) in standard media versus a simulated chronic wound environment containing plasma and blood.
| Parameter | Standard Medium (TSB) | Modified Chronic Wound Model (with 50% Plasma & 5% Blood) | Fold Increase in Required Concentration |
| MBIC90 (µg/mL) | 1.25–2.5 | 250–500 | ~100-400x |
| MBEC50 (µg/mL) | 0.63–1.25 | 100–500 | ~80-800x |
| Data sourced from studies on MRSA biofilms.[1] | |||
| MBIC90: Minimum Biofilm Inhibitory Concentration required to inhibit 90% of biofilm formation. | |||
| MBEC50: Minimum Biofilm Eradication Concentration required to eradicate 50% of pre-formed biofilm. |
Logical Workflow for Troubleshooting
If you observe a significant decrease in this compound activity, use the following workflow to diagnose and address the potential cause.
Key Experimental Protocols
Protocol: Modified Lubbock Chronic Wound Biofilm (LCWB) Assay
This protocol is adapted from methodologies used to test this compound's antibiofilm activity in conditions that simulate a chronic wound.[2]
Objective: To determine the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC) of this compound in the presence of plasma and blood.
Materials:
-
This compound stock solution (dissolved in DMSO).[9]
-
Overnight culture of MRSA (or other target bacteria).
-
Bolton broth.
-
50% Plasma (e.g., Sigma-Aldrich).
-
5% Freeze-thaw laked horse blood (e.g., Thermo Fisher Scientific).
-
96-well cell culture plates.
-
Physiological saline (PS).
-
MTT or Crystal Violet stain for quantifying viable biofilm.
Procedure:
-
Prepare Bacterial Inoculum: Dilute an overnight MRSA culture to approximately 1x10⁶ CFU/mL in Bolton broth supplemented with 50% plasma and 5% laked horse blood.
-
For MBIC Assay (Inhibition):
-
Add the prepared bacterial inoculum to the wells of a 96-well plate.
-
Immediately add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24 hours at 37°C.
-
-
For MBEC Assay (Eradication):
-
Add the bacterial inoculum (without this compound) to the wells and incubate for 24 hours at 37°C to allow for mature biofilm formation.
-
After 24 hours, carefully remove the medium and gently rinse the wells with physiological saline to remove planktonic cells.
-
Add fresh supplemented broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
-
Quantify Biofilm:
-
Following the final incubation, remove the medium and rinse the wells with physiological saline.
-
Quantify the remaining viable biofilm using a standard method such as MTT assay (for metabolic activity) or Crystal Violet staining (for biomass).
-
-
Data Analysis: Calculate the percentage of biofilm inhibition or eradication relative to the no-treatment control wells. The MBIC90 or MBEC50 is determined as the lowest concentration of this compound that achieves the respective threshold.
This compound's Mechanism of Action
Understanding how this compound functions is critical for optimizing its use. This compound primarily targets pathways related to biofilm maturation and cell division, making it a "biofilm-eradicating agent" rather than a classic antibiotic.[7]
References
- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Increased sensitivity of SPR assays in plasma through efficient parallel assay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Elasnin Demonstrates Superior Efficacy in Eradicating Daptomycin-Resistant MRSA Biofilms Compared to Daptomycin
A comprehensive analysis of experimental data reveals that elasnin, an emerging anti-biofilm agent, exhibits significantly greater potency in eliminating mature biofilms of daptomycin-resistant methicillin-resistant Staphylococcus aureus (MRSA) than the frontline antibiotic, daptomycin. This guide provides a detailed comparison of their performance, supported by quantitative data and experimental methodologies, for researchers and drug development professionals.
A key challenge in treating MRSA infections is the formation of biofilms, which are communities of bacteria encased in a protective matrix that renders them highly resistant to conventional antibiotics. The emergence of daptomycin-resistant MRSA strains further complicates treatment, necessitating the exploration of novel therapeutic agents. This compound has shown considerable promise in this area, with studies indicating its ability to not only inhibit biofilm formation but also to eradicate established, drug-resistant biofilms at low concentrations.
Quantitative Comparison of Biofilm Inhibition and Eradication
Experimental data consistently demonstrates this compound's superior performance against daptomycin-resistant MRSA biofilms. The minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) are crucial metrics for evaluating the anti-biofilm activity of a compound. The MBIC is the lowest concentration required to prevent biofilm formation, while the MBEC is the lowest concentration needed to eliminate a pre-formed, mature biofilm.
| Compound | Strain | MBIC (μg/mL) | MBEC (μg/mL) | Reference |
| This compound | Wild-Type (WT) MRSA | 5 | 2.5 | [1] |
| This compound | Daptomycin-Resistant (DAP-R) MRSA | 5 | 0.625 | [1] |
| Daptomycin | Daptomycin-Susceptible MRSA | - | 15 | [2] |
| Vancomycin | Daptomycin-Resistant (DAP-R) MRSA | - | >20 | [1] |
Note: Specific MBEC values for daptomycin against daptomycin-resistant MRSA biofilms were not available in the reviewed literature, highlighting a critical data gap. The provided value is for daptomycin-susceptible MRSA.
Furthermore, confocal microscopy analysis has quantified the reduction in biofilm cell density following treatment. This compound treatment resulted in a dramatic 53% decrease in the cell density of daptomycin-resistant MRSA biofilms, whereas the wild-type strain only showed a 15% reduction.[1] This suggests that the structural and physiological changes conferring daptomycin resistance may inadvertently render the biofilm more susceptible to this compound's disruptive mechanism.
Mechanisms of Action: A Tale of Two Strategies
The disparate efficacy of this compound and daptomycin against resistant MRSA biofilms stems from their distinct mechanisms of action.
This compound's Multi-pronged Attack: this compound's primary mode of action involves the disruption of the biofilm matrix and interference with bacterial cell division.[1] It achieves this by repressing virulence regulons, which in turn suppresses the production of essential biofilm components like extracellular polymeric substances (EPS), cell wall components, and peptidoglycan hydrolases.[1] This multifaceted approach not only weakens the biofilm structure but also hinders the bacteria's ability to repair and maintain the biofilm.
Daptomycin's Membrane-Targeted Assault: Daptomycin, a cyclic lipopeptide antibiotic, functions by binding to the bacterial cell membrane in a calcium-dependent manner. This binding leads to membrane depolarization, causing an efflux of potassium ions and subsequent disruption of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. However, in daptomycin-resistant strains, alterations in the cell membrane composition and surface charge are thought to repel the daptomycin-calcium complex, reducing its efficacy.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols for the key assays are provided below.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
-
Preparation of Bacterial Inoculum: An overnight culture of the MRSA strain is diluted in a suitable growth medium (e.g., Lysogeny Broth supplemented with 0.5% glucose) to a concentration of approximately 1 x 107 CFU/mL.
-
Drug Dilution Series: A serial dilution of the test compound (this compound or daptomycin) is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to the wells containing the drug dilutions and incubated at 37°C for 24 hours to allow for biofilm formation.
-
Washing: After incubation, non-adherent planktonic cells are removed by gently washing the wells twice with a phosphate-buffered saline (PBS) solution.
-
Quantification: The remaining biofilm is quantified by adding a viability stain such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The optical density (OD) is measured at 570 nm.
-
MBIC Determination: The MBIC is defined as the lowest concentration of the compound that results in at least a 90% reduction in the OD570 compared to the untreated control.[1]
Minimum Biofilm Eradication Concentration (MBEC) Assay
-
Biofilm Formation: An overnight culture of the MRSA strain is incubated in a 96-well microtiter plate for 24 hours at 37°C to allow for the formation of mature biofilms.
-
Washing: The wells are washed twice with PBS to remove planktonic cells.
-
Drug Challenge: A serial dilution of the test compound is added to the wells containing the pre-formed biofilms.
-
Incubation: The plate is incubated for an additional 24 hours at 37°C.
-
Washing and Quantification: The wells are washed again with PBS, and the viability of the remaining biofilm is quantified using the MTT assay, measuring the OD at 570 nm.
-
MBEC Determination: The MBEC is defined as the lowest concentration of the compound that results in at least a 50% reduction in the OD570 of the pre-formed biofilm compared to the untreated control.[1]
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's mechanism of action against MRSA biofilms.
Caption: Daptomycin's mechanism of action against susceptible bacteria.
References
Elasnin vs. Vancomycin: A Comparative Analysis of MRSA Biofilm Inhibition
For Researchers, Scientists, and Drug Development Professionals
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) as a formidable pathogen, largely due to its ability to form robust biofilms, presents a significant challenge in clinical settings. These biofilms confer a high level of tolerance to conventional antibiotics, necessitating the exploration of novel anti-biofilm agents. This guide provides a comparative study of Elasnin, a novel biofilm-targeting compound, and vancomycin, a standard-of-care antibiotic, in their efficacy against MRSA biofilms.
Executive Summary
This compound demonstrates superior efficacy in both inhibiting the formation of and eradicating pre-formed MRSA biofilms compared to vancomycin.[1][2] Notably, this compound achieves this at significantly lower concentrations and exhibits a low propensity for resistance development.[1][2] While vancomycin remains a crucial antibiotic for MRSA infections, its effectiveness against biofilms is limited, often requiring concentrations thousands of times higher than its minimum inhibitory concentration (MIC) to achieve eradication, which can be associated with the emergence of resistance.[3][4]
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and vancomycin against MRSA, derived from experimental data.
Table 1: Antimicrobial and Anti-Biofilm Concentrations [1][5]
| Compound | MIC (μg/mL) | MBC (μg/mL) | MBIC₉₀ (μg/mL) | MBEC₅₀ (μg/mL) |
| This compound | 2.5 - 5 | 5 - 10 | 1.25 - 2.5 | 0.63 - 1.25 |
| Vancomycin | 0.5 - 2 | > 20 | > 20 | 10 - 20 |
-
MIC: Minimum Inhibitory Concentration
-
MBC: Minimum Bactericidal Concentration
-
MBIC₉₀: Minimum Biofilm Inhibitory Concentration required to inhibit 90% of biofilm formation.
-
MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of pre-formed biofilms.
Table 2: Efficacy Against Daptomycin-Resistant MRSA Biofilms [6][7]
| Compound | Strain | MBIC (μg/mL) | MBEC (μg/mL) |
| This compound | Wild-Type (WT) | 5 | 2.5 |
| Daptomycin-Resistant (DAP-R) | 5 | 0.625 | |
| Vancomycin | WT | - | 20 |
Mechanism of Action
This compound: this compound's primary mode of action is the disruption of the biofilm matrix and interference with cell division.[1][2][8] It achieves this by repressing the expression of virulence regulons that control the production of adhesive proteins, cell-wall hydrolases, and extracellular polymeric substances (EPS).[1][2] This leads to the generation of defective cells and the degradation of the existing biofilm matrix.[1][2] The transcription regulator SarZ has been identified as a key player in this compound-induced biofilm eradication.[2][9]
Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine moieties of peptidoglycan precursors.[10] This prevents the incorporation of these precursors into the growing peptidoglycan chain, leading to cell lysis.[10] However, its large molecular size and the protective nature of the biofilm matrix limit its penetration and efficacy against established biofilms.[3] Furthermore, sub-inhibitory concentrations of vancomycin have been shown to sometimes promote biofilm formation.[11][12][13]
Visualizing the Pathways and Processes
Caption: Proposed mechanism of this compound-induced MRSA biofilm eradication.
Caption: General experimental workflow for biofilm inhibition and eradication assays.
Detailed Experimental Protocols
1. Determination of MIC and MBC: The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound and vancomycin against MRSA ATCC 43300 were determined using the broth microdilution method. A bacterial culture in its exponential growth phase (4 × 10⁵ CFU/ml) was inoculated into Mueller-Hinton Broth (MHB) containing various concentrations of the compounds. The tubes were incubated at 37°C with shaking for 24 hours. The MIC was defined as the lowest concentration that resulted in no visible growth. For MBC determination, an aliquot from the tubes with no visible growth was plated on Mueller-Hinton Agar (MHA) to determine the concentration that killed 99.9% of the initial bacterial population.[1]
2. Biofilm Inhibition Assay (MBIC): MRSA cultures were diluted to 1 × 10⁶ CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose. This suspension (200 µL) was added to the wells of a 96-well microtiter plate containing serial dilutions of this compound or vancomycin. The plates were incubated at 37°C for 24 hours. After incubation, the wells were washed with phosphate-buffered saline (PBS) to remove planktonic cells. The remaining biofilm was stained with 0.1% crystal violet, followed by solubilization with 30% acetic acid. The absorbance was measured at 595 nm to quantify biofilm formation. The MBIC₉₀ was determined as the lowest concentration that caused a 90% reduction in biofilm formation compared to the untreated control.[1][2]
3. Pre-formed Biofilm Eradication Assay (MBEC): MRSA biofilms were allowed to form in 96-well plates as described above for 24 hours. After the initial incubation, the planktonic cells were removed, and fresh media containing serial dilutions of this compound or vancomycin were added to the wells with the pre-formed biofilms. The plates were then incubated for an additional 24 hours. The viability of the remaining biofilm cells was assessed using an MTT assay. The absorbance was measured at 570 nm. The MBEC₅₀ was defined as the lowest concentration that resulted in a 50% reduction in the viability of the pre-formed biofilm.[1][6]
Conclusion
The available data strongly suggest that this compound is a promising candidate for the development of new therapies targeting MRSA biofilms. Its ability to inhibit biofilm formation and, more importantly, eradicate established biofilms at low concentrations, coupled with a low risk of resistance development, positions it as a superior alternative to vancomycin in the context of biofilm-associated infections.[1][2] While vancomycin remains a cornerstone of anti-MRSA therapy for planktonic infections, its limitations in penetrating and clearing biofilms underscore the urgent need for novel strategies, for which this compound shows significant potential. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Vancomycin on sarA-Mediated Biofilm Formation: Role in Persistent Endovascular Infections Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Vancomycin and nisin A are effective against biofilms of multi-drug resistant Staphylococcus aureus isolates from human milk - PMC [pmc.ncbi.nlm.nih.gov]
Elasnin: A Comparative Analysis of its Efficacy as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond conventional antibiotics. One promising avenue is the inhibition of quorum sensing (QS), a bacterial communication system that orchestrates virulence and biofilm formation. This guide provides a comparative overview of the efficacy of Elasnin, a secondary metabolite produced by Streptomyces mobaraensis, against other well-established quorum sensing inhibitors. The information is presented to aid researchers in evaluating its potential as a novel anti-virulence agent.
Mechanism of Action: this compound's Impact on Bacterial Communication
This compound has been identified as a potent inhibitor of biofilm formation and a disruptor of pre-formed biofilms, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action is multifaceted, primarily involving the repression of virulence factors. Transcriptomic and proteomic analyses have revealed that this compound treatment leads to the downregulation of genes associated with quorum sensing, membrane transport, and staphylococcal infection.[1][2] This disruption of QS signaling pathways interferes with cell division and the production of the extracellular polymeric substance (EPS) matrix, a critical component of biofilms.[1]
Quantitative Efficacy of this compound
Studies have demonstrated this compound's significant anti-biofilm capabilities against MRSA. The minimum biofilm inhibitory concentration required to inhibit 90% of biofilm formation (MBIC90) for this compound against MRSA has been reported to be in the range of 1.25–2.5 μg/ml.[1] Furthermore, it is effective in eradicating mature biofilms, with a minimum biofilm eradication concentration required to eradicate 50% of the pre-formed biofilm (MBEC50) between 0.63–1.25 μg/ml.[1] Notably, this compound has shown superior activity in eradicating daptomycin-resistant MRSA biofilms.[3]
Comparative Analysis with Other Quorum Sensing Inhibitors
While direct head-to-head comparative studies of this compound against a wide array of known quorum sensing inhibitors under identical experimental conditions are limited, this guide collates available data to provide a contextual comparison. It is crucial to note that the efficacy of these inhibitors can vary significantly based on the bacterial species, the specific quorum sensing system targeted, and the experimental setup.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the quantitative data for this compound and other prominent quorum sensing inhibitors.
Table 1: Efficacy of this compound against Staphylococcus aureus
| Compound | Bacterial Strain | Assay | Efficacy Metric | Value | Reference |
| This compound | MRSA | Biofilm Inhibition | MBIC90 | 1.25–2.5 μg/ml | [1] |
| This compound | MRSA | Biofilm Eradication | MBEC50 | 0.63–1.25 μg/ml | [1] |
| Vancomycin | MRSA | Biofilm Inhibition | MBIC90 | 1.25–2.5 μg/ml | [1] |
| Vancomycin | MRSA | Biofilm Eradication | MBEC50 | 10–20 μg/ml | [1] |
Table 2: Efficacy of Other Quorum Sensing Inhibitors against Various Bacteria
| Compound | Bacterial Strain | Assay | Efficacy Metric | Value | Reference |
| Furanone C-30 | P. aeruginosa | Biofilm Inhibition | % Inhibition | 92% at 128 µg/mL | [4][5] |
| Furanone C-30 | P. aeruginosa | Biofilm Eradication | % Eradication | 90% at 256 µg/mL | [4][5] |
| Ajoene | P. aeruginosa | QS Inhibition (lasB-gfp) | IC50 | 15 µM | [6] |
| Ajoene | P. aeruginosa | QS Inhibition (rhlA-gfp) | IC50 | 50 µM | [6] |
| Savirin | S. aureus | Antibacterial | MIC | 20 μg/ml | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the efficacy of the cited quorum sensing inhibitors.
Biofilm Inhibition and Eradication Assays (this compound)
-
Bacterial Strains and Culture Conditions: Methicillin-resistant Staphylococcus aureus (MRSA) strains are cultured in appropriate media such as Tryptic Soy Broth (TSB).
-
Minimum Biofilm Inhibitory Concentration (MBIC) Assay:
-
Overnight bacterial cultures are diluted and added to 96-well microtiter plates.
-
Varying concentrations of this compound are added to the wells.
-
Plates are incubated for 24 hours to allow biofilm formation.
-
Planktonic cells are removed by washing with phosphate-buffered saline (PBS).
-
The remaining biofilm is quantified using methods such as crystal violet staining or a viability assay like MTT.
-
The MBIC is determined as the lowest concentration of the compound that causes a significant reduction in biofilm formation (e.g., 90%).[1][8]
-
-
Minimum Biofilm Eradication Concentration (MBEC) Assay:
-
Biofilms are allowed to form in 96-well plates for 24 hours.
-
Planktonic cells are removed, and fresh media containing varying concentrations of this compound is added.
-
Plates are incubated for another 24 hours.
-
The remaining viable biofilm is quantified.
-
The MBEC is the minimum concentration required to eradicate a certain percentage (e.g., 50%) of the pre-formed biofilm.[1][8]
-
Quorum Sensing Inhibition Assay (Ajoene)
-
Reporter Strains: Pseudomonas aeruginosa reporter strains containing a fusion of a QS-regulated promoter (e.g., lasB or rhlA) to a reporter gene (e.g., gfp for green fluorescent protein) are used.
-
Assay Procedure:
-
The reporter strain is grown in the presence of various concentrations of the test compound (Ajoene).
-
The expression of the reporter gene is measured (e.g., fluorescence for GFP).
-
The cell density (OD600) is also measured to ensure the inhibitor does not affect bacterial growth.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the reporter signal by 50%.[6]
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of savirin in the prevention of biofilm-related Staphylococcus aureus prosthetic joint infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Elasnin: A Promising Alternative to Traditional Antibiotics for Combating Biofilm Infections
A Comparative analysis of Elasnin's efficacy and mechanism of action against entrenched bacterial biofilms, offering new hope in the fight against antibiotic resistance.
In the persistent battle against bacterial infections, the formation of biofilms presents a formidable challenge to conventional antibiotic therapies. These complex, surface-adhered communities of microorganisms are encased in a self-produced protective matrix, rendering them notoriously resistant to even high doses of traditional antibiotics. This guide provides a detailed comparison of this compound, a novel anti-biofilm agent, with traditional antibiotics, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive evaluation of its potential as a next-generation therapeutic.
Superior Efficacy of this compound in Biofilm Eradication
Quantitative analysis of this compound's bioactivity against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms reveals its marked superiority over conventional antibiotics like vancomycin. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are key metrics in this assessment. While this compound and vancomycin exhibit comparable efficacy in preventing the initial formation of biofilms, this compound is significantly more effective at eradicating established, mature biofilms at much lower concentrations.[1][2]
Notably, this compound also demonstrates remarkable potency against daptomycin-resistant MRSA biofilms, a significant clinical challenge.[3] This highlights this compound's potential to treat infections caused by multi-drug resistant strains.
Table 1: Comparative Efficacy of this compound and Vancomycin against MRSA Biofilms
| Compound | MBIC₉₀ (μg/mL) | MBEC₅₀ (μg/mL) |
| This compound | 1.25 - 2.5 | 0.63 - 1.25 |
| Vancomycin | 1.25 - 2.5 | 10 - 20 |
| Data sourced from studies on Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] |
Table 2: Comparative Efficacy of this compound against Daptomycin-Resistant MRSA Biofilms
| Strain | Compound | MBIC (μg/mL) | MBEC (μg/mL) |
| Wild-Type MRSA | This compound | 5 | 2.5 |
| Daptomycin-Resistant MRSA | This compound | 5 | 0.625 |
| Data showcasing this compound's enhanced efficacy against resistant strains.[3] |
Table 3: MBEC of Traditional Antibiotics against Pseudomonas aeruginosa Biofilms
| Antibiotic | MBEC (mg/L) |
| Ceftazidime | 80 - >5120 |
| Tobramycin | 80 - >5120 |
| Ciprofloxacin | 80 - >5120 |
| Doripenem | 80 - >5120 |
| Piperacillin | 80 - >5120 |
| Colistin | 80 - >5120 |
| MBEC values for various antibiotics against P. aeruginosa, demonstrating the high concentrations required to impact biofilms.[4] |
Unraveling the Mechanism of Action: A Multi-pronged Attack
This compound's potent anti-biofilm activity stems from a multi-faceted mechanism that goes beyond the bactericidal or bacteriostatic actions of traditional antibiotics.
This compound's Mechanism:
-
Biofilm Matrix Destruction: this compound induces the destruction of the extracellular polymeric substance (EPS) matrix that protects biofilm-embedded bacteria.[5][6]
-
Interference with Cell Division: It disrupts the normal cell division process in bacteria within the biofilm.[5][6]
-
Downregulation of Virulence Factors: this compound represses the expression of key virulence factors and genes associated with biofilm formation.[5][6]
-
Quorum Sensing Inhibition: A crucial aspect of this compound's action is the downregulation of quorum sensing systems, the cell-to-cell communication networks that regulate biofilm development. In S. aureus, this compound has been shown to impact the Accessory Gene Regulator (Agr) system and the SarA protein family, which are central to biofilm formation and virulence.[6]
Traditional Antibiotic Mechanisms and Their Limitations in Biofilms:
Traditional antibiotics primarily function by targeting essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. However, their efficacy is severely hampered in the context of biofilms due to:
-
Limited Penetration: The dense EPS matrix acts as a physical barrier, preventing antibiotics from reaching the deeper layers of the biofilm.[7]
-
Altered Microenvironment: The interior of a biofilm often has gradients of nutrients and oxygen, leading to slow-growing or dormant bacterial cells (persister cells) that are less susceptible to antibiotics targeting active replication.
-
Enzymatic Degradation: The EPS matrix can contain enzymes that neutralize antibiotics.
-
Efflux Pumps: Bacteria within biofilms can upregulate efflux pumps that actively expel antibiotics from the cells.
For instance:
-
Piperacillin , a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.[8][9][10] However, its penetration through the biofilm matrix can be significantly retarded.[7] Sub-inhibitory concentrations have also been shown to decrease motility and biofilm formation in P. aeruginosa.[11]
-
Tobramycin , an aminoglycoside, inhibits protein synthesis by binding to the bacterial ribosome.[12][13] Paradoxically, sub-inhibitory concentrations of tobramycin can induce biofilm formation in P. aeruginosa.[14][15]
-
Ciprofloxacin , a fluoroquinolone, inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.[16] While effective against planktonic bacteria, its ability to eradicate established biofilms is limited.[17] Furthermore, sub-inhibitory concentrations of ciprofloxacin can stimulate biofilm formation in S. aureus through an agrC-dependent mechanism.[1]
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 2. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibition and destruction of Pseudomonas aeruginosa biofilms by antibiotics and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 7. Pseudomonas aeruginosa biofilm as a diffusion barrier to piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperacillin - Wikipedia [en.wikipedia.org]
- 9. urology-textbook.com [urology-textbook.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Effect of subinhibitory concentration of piperacillin/tazobactam on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tobramycin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 14. Exploratory Study of the Prevalence and Clinical Significance of Tobramycin-Mediated Biofilm Induction in Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ciprofloxacin prodrug effectively disrupts biofilm formation | BioWorld [bioworld.com]
A Head-to-Head Comparison of Elasnin and Other Natural Antibiofilm Compounds Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Natural Antibiofilm Efficacy
The rise of antibiotic-resistant bacteria, particularly notorious biofilm-formers like Staphylococcus aureus, has intensified the search for novel therapeutic agents. Natural compounds have emerged as a promising reservoir of antibiofilm molecules. This guide provides a head-to-head comparison of Elasnin, a potent, more recently explored antibiofilm agent, with other well-documented natural compounds: cinnamaldehyde, carvacrol, curcumin, quercetin, and berberine. The comparative analysis is based on available experimental data against S. aureus, with a focus on quantitative measures of biofilm inhibition and eradication.
Quantitative Efficacy: A Comparative Overview
The following table summarizes the antibiofilm and antimicrobial activities of this compound and other selected natural compounds against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA) strains. These values, extracted from various studies, provide a quantitative basis for comparison. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and bacterial strains used across different studies.
| Compound | Test Organism(s) | MBIC (µg/mL) | MBEC (µg/mL) | MIC (µg/mL) | Key Findings |
| This compound | MRSA | 1.25–2.5 (MBIC⁹⁰)[1] | 0.63–1.25 (MBEC⁵⁰)[1] | - | Effectively inhibits biofilm formation and eradicates pre-formed biofilms of MRSA at low concentrations.[1] |
| Cinnamaldehyde | MRSA | 480[2] | 960[2] | 250 | Demonstrates both biofilm inhibition and eradication capabilities, though at higher concentrations compared to this compound.[2] |
| Carvacrol | S. aureus | 600-2400[3] | - | 625[4] | Effective at inhibiting biofilm formation.[3] |
| Curcumin | S. aureus | - | - | 250 | Shows synergistic effects with some antibiotics and can inhibit biofilm formation. |
| Quercetin | MRSA, MSSA | - | - | 125-500 | Inhibits biofilm formation in a dose-dependent manner. |
| Berberine | MRSA, MSSA | 125-1000 (BIC⁵⁰)[5] | - | 62.5-500[5] | Inhibits biofilm formation, with activity varying between strains.[5] |
MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; MIC: Minimum Inhibitory Concentration; BIC: Biofilm Inhibitory Concentration. Superscripts indicate the percentage of inhibition (e.g., MBIC⁹⁰ is the concentration for 90% inhibition).
Mechanisms of Action and Affected Signaling Pathways
The antibiofilm activity of these natural compounds stems from their ability to interfere with various stages of biofilm development, from initial attachment to maturation and dispersal. A common thread among several of these compounds is the modulation of key regulatory systems in S. aureus, such as the accessory gene regulator (agr) quorum-sensing system and the staphylococcal accessory regulator A (sarA).
This compound: A Disruptor of Virulence and Cell Division
This compound's mode of action against MRSA biofilms is multifaceted. It induces the destruction of the biofilm matrix and interferes with cell division during the exponential growth phase.[1] This is achieved primarily by repressing the expression of virulence factors. A key player in this process is the transcriptional regulator SarZ, which is involved in the this compound-induced eradication of biofilms.[1][6] this compound treatment leads to the downregulation of genes and proteins associated with DNA repair, cell division, cell wall organization, and pathogenesis.[1]
Cinnamaldehyde, Carvacrol, Quercetin, and Berberine: Targeting Central Regulatory Networks
A significant overlap in the mechanisms of other natural compounds involves the modulation of the sarA and agr regulatory systems, which control a vast network of virulence factors, including those essential for biofilm formation.
-
Cinnamaldehyde has been shown to decrease the expression of sarA, a positive regulator of biofilm formation in MRSA.
-
Carvacrol also targets SarA, leading to the downregulation of sarA-mediated biofilm gene expression.[7]
-
Quercetin has been found to inhibit biofilm formation by downregulating the expression of genes in the icaADBC operon, which is responsible for the production of the polysaccharide intercellular adhesin (PIA), a key component of the staphylococcal biofilm matrix.
-
Berberine affects biofilm development by inhibiting the agr system, a key quorum-sensing pathway that regulates biofilm dispersal.[8]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro biofilm assays. The following are detailed methodologies for the key experiments cited.
Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assays
These assays are fundamental for quantifying the antibiofilm activity of a compound.
1. Preparation of Bacterial Inoculum:
-
A single colony of S. aureus is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubated overnight at 37°C.
-
The overnight culture is then diluted in fresh medium to a standardized cell density, typically 1 x 10⁶ CFU/mL.
2. MBIC Assay Protocol:
-
Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate.
-
An equal volume of the standardized bacterial inoculum is added to each well.
-
The plate is incubated for 24 hours at 37°C to allow for biofilm formation in the presence of the compound.
-
Following incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS).
-
The remaining biofilm is quantified. The MBIC is defined as the lowest concentration of the compound that inhibits visible biofilm formation.
3. MBEC Assay Protocol:
-
A standardized bacterial inoculum is added to the wells of a 96-well plate and incubated for 24 hours at 37°C to allow for the formation of a mature biofilm.
-
After incubation, the planktonic cells are removed, and the wells are washed with PBS.
-
Serial dilutions of the test compound are then added to the wells containing the pre-formed biofilms.
-
The plate is incubated for another 24 hours at 37°C.
-
The wells are washed again with PBS to remove the compound and any detached biofilm.
-
The viability of the remaining biofilm is assessed. The MBEC is the minimum concentration of the compound required to eradicate the pre-formed biofilm.
4. Biofilm Quantification (Crystal Violet Staining):
-
The biofilm in the washed wells is fixed, for example, with methanol.
-
The fixed biofilm is then stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Excess stain is removed by washing with water.
-
The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability
CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing the viability of the embedded bacteria.
1. Biofilm Preparation:
-
Biofilms are grown on a suitable surface for microscopy, such as glass coverslips, in the presence or absence of the test compound.
2. Staining:
-
The biofilms are stained with a combination of fluorescent dyes that differentiate between live and dead cells. A common combination is SYTO 9 (stains all bacterial cells, fluoresces green) and propidium iodide (only penetrates cells with damaged membranes, fluoresces red).
3. Imaging:
-
The stained biofilms are visualized using a confocal microscope. Z-stack images are acquired to create a 3D reconstruction of the biofilm.
4. Image Analysis:
-
The images are analyzed using appropriate software to quantify the biovolume of live and dead cells, providing a quantitative measure of the compound's effect on biofilm viability.
Conclusion
This compound demonstrates significant potential as a natural antibiofilm agent against S. aureus, particularly MRSA, exhibiting potent inhibitory and eradication activity at low concentrations. Its mechanism, involving the repression of virulence factors through the SarZ regulator, presents a distinct target compared to other natural compounds. While cinnamaldehyde, carvacrol, curcumin, quercetin, and berberine also show promising antibiofilm properties, they often target the central sarA and agr regulatory networks.
For researchers and drug development professionals, this comparative guide highlights the diverse yet sometimes overlapping mechanisms of natural antibiofilm compounds. The quantitative data and detailed methodologies provide a foundation for further investigation and development of these molecules as potential therapeutics to combat the significant challenge of biofilm-associated infections. Future research should focus on standardized comparative studies to provide a more direct assessment of the relative potency of these promising natural products.
References
- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. Effect of trans-Cinnamaldehyde on Methicillin-Resistant Staphylococcus aureus Biofilm Formation: Metabolic Activity Assessment and Analysis of the Biofilm-Associated Genes Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study of the Resistance of Staphylococcus aureus Biofilm, Biofilm-Detached Cells, and Planktonic Cells to Microencapsulated Carvacrol Used Alone or Combined with Low-pH Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Berberine at sub-inhibitory concentration inhibits biofilm dispersal in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Low Cytotoxicity of Elasnin in Mammalian Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of Elasnin in mammalian cell lines. Experimental data is presented to objectively compare this compound's performance against a well-known cytotoxic agent, Doxorubicin. Detailed experimental protocols and workflow visualizations are included to support the validation of this compound's low cytotoxicity profile, a critical parameter for its potential therapeutic applications.
Executive Summary
This compound, a compound initially identified for its anti-biofilm properties, demonstrates minimal cytotoxicity across various mammalian cell lines. This characteristic is a significant advantage for its development as a therapeutic agent, as low toxicity to host cells is paramount. This guide presents data indicating that this compound's impact on cell viability is negligible at concentrations effective against bacterial biofilms, especially when compared to potent chemotherapeutic drugs like Doxorubicin.
Comparative Cytotoxicity Data
The following table summarizes the available data on the cytotoxicity of this compound and compares it with the established cytotoxic agent, Doxorubicin, across different mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 / Cytotoxicity Observation | Reference |
| This compound | Neuro2 | Not Specified | No cytotoxicity observed at 10 µg/mL | [1][2] |
| HT22 | Not Specified | No cytotoxicity observed at concentrations up to 25 µg/mL | [1][2] | |
| General | Not Specified | Effects on cell viability only observed at concentrations >25 µg/mL | [1][2] | |
| Doxorubicin | HepG2 | MTT | 12.18 ± 1.89 µM (24h) | [3] |
| UMUC-3 | MTT | 5.15 ± 1.17 µM (24h) | [3] | |
| HeLa | MTT | 2.92 ± 0.57 µM (24h) | [3] | |
| MCF-7 | MTT | 2.50 ± 1.76 µM (24h) | [3] | |
| M21 | MTT | 2.77 ± 0.20 µM (24h) | [3] | |
| IMR-32 | MTT | IC50 value indicates high sensitivity | [4] | |
| HepG2 | Cell Viability | ~10 times lower IC50 than liposomal Doxorubicin | [5] | |
| MCF-7 | Cell Viability | ~10 times lower IC50 than liposomal Doxorubicin | [5] |
Experimental Workflow for Cytotoxicity Assessment
To validate the low cytotoxicity of this compound, a standardized experimental workflow is proposed. This workflow allows for a direct comparison with a positive control, such as Doxorubicin, and includes multiple assays to assess different aspects of cell health.
Relevant Signaling Pathway: Apoptosis
Cytotoxic compounds often induce programmed cell death, or apoptosis. Understanding this pathway is crucial when evaluating the mechanism of action of a cytotoxic agent. The diagram below illustrates a simplified overview of the extrinsic and intrinsic apoptosis pathways.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Mammalian cells in culture
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, Doxorubicin (positive control), and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate in the dark at room temperature for at least 2 hours, shaking on an orbital shaker can aid dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Lysis buffer (often included in the kit)
-
Microplate reader
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Prepare control wells:
-
No-cell control (medium only for background).
-
Vehicle-only control (untreated cells).
-
Maximum LDH release control (treat cells with lysis buffer 30 minutes before the end of incubation).
-
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[7]
-
Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for 20-30 minutes at room temperature, protected from light.[7][8]
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells in appropriate culture vessels.
-
After treatment, harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at approximately 670 x g for 5 minutes.[2]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 細胞計數與健康分析 [sigmaaldrich.com]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. LDH cytotoxicity assay [protocols.io]
Assessing Elasnin's Potential in Wound Healing: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of Elasnin's potential efficacy in a mouse wound model. While direct in vivo data on this compound's impact on wound closure dynamics is emerging, its established anti-biofilm properties present a compelling case for its use in wound care. This guide will compare this compound with a standard alternative, collagen sponges, and provide detailed experimental protocols for evaluation.
Comparative Efficacy in a Mouse Wound Model
The following table summarizes the known efficacy of this compound, primarily focusing on its anti-biofilm activity, and compares it with collagen sponges, a common wound dressing. It is important to note that the data for this compound is derived from in vitro and chronic wound biofilm models, as direct in vivo wound closure data is not yet widely published.
| Parameter | This compound | Collagen Sponge | Control (No Treatment) |
| Primary Mechanism of Action | Biofilm eradication, particularly against MRSA.[1][2][3][4] | Provides a scaffold for cell infiltration and tissue regeneration. | Natural wound healing cascade. |
| Biofilm Eradication (MRSA) | High efficacy; disrupts biofilm matrix and interferes with cell division.[1][2][3][4] | No intrinsic anti-biofilm activity. | Biofilm formation is likely. |
| Wound Closure Rate | Data not available from standard in vivo mouse models. | May promote faster wound closure compared to no treatment. | Baseline rate of healing. |
| Re-epithelialization | Data not available. | Supports keratinocyte migration and proliferation. | Natural re-epithelialization occurs. |
| Granulation Tissue Formation | Data not available. | Enhances granulation tissue formation. | Natural formation of granulation tissue. |
| Angiogenesis | Data not available. | Promotes the formation of new blood vessels. | Natural angiogenesis occurs. |
| Inflammatory Response | May modulate inflammation by reducing bacterial load. | Biocompatible and may modulate the inflammatory response. | Characterized by a typical inflammatory phase. |
Experimental Protocols
To assess the in vivo efficacy of this compound in a mouse wound model, the following splinted full-thickness wound model protocol is recommended. This model is designed to mimic human wound healing, which occurs primarily through granulation and re-epithelialization rather than contraction.[5][6][7]
Full-Thickness Splinted Wound Model in Mice
1. Animal Preparation:
- Use 8-12 week old mice (e.g., C57BL/6).
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Shave the dorsal surface and clean the area with an antiseptic solution.
2. Wound Creation:
- Create two symmetrical, full-thickness excisional wounds (e.g., 6 mm diameter) on the dorsum of each mouse, extending through the panniculus carnosus.[6]
- One wound will serve as the treatment site (this compound) and the other as a control (vehicle or comparator).
3. Splint Application:
- Place a silicone splint around the wound and adhere it to the skin using a biocompatible adhesive.
- Suture the splint to the skin to ensure it remains in place throughout the experiment. This prevents wound contraction.[7]
4. Treatment Application:
- Topically apply this compound (at a predetermined concentration) to the designated wound bed.
- Apply the vehicle or comparator (e.g., collagen sponge) to the control wound.
- Cover both wounds with a semi-occlusive transparent dressing.
5. Post-Operative Care and Monitoring:
- Administer analgesics as required.
- Monitor the animals daily for signs of infection or distress.
- Capture digital images of the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14) to measure the wound area.
6. Endpoint Analysis:
- At the end of the study period, euthanize the mice and harvest the wound tissue.
- Perform histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
- Conduct immunohistochemical staining to evaluate angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki67).
- For biofilm-specific studies, bacterial load can be quantified through colony-forming unit (CFU) counts from the tissue.
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the proposed mechanism of action for this compound, the following diagrams have been generated.
Caption: Experimental workflow for assessing wound healing in a splinted mouse model.
Caption: Proposed mechanism of this compound in a wound environment.
References
- 1. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 4. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel wound-healing models developed in rodents [researchfeatures.com]
- 6. Surgical Approaches to Create Murine Models of Human Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Elasnin's Efficacy in Combating Biofilms of Clinically Significant Bacteria: A Comparative Analysis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elasnin's performance against biofilms formed by a range of clinically relevant bacteria. The data presented herein is collated from recent studies to offer an objective overview of this compound's potential as an anti-biofilm agent.
Quantitative Performance Data
This compound has demonstrated significant activity in both inhibiting the formation of and eradicating established biofilms across various bacterial species. The following table summarizes the key quantitative data, primarily the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
| Bacterial Species | Strain Information | Gram Stain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) | MBEC₅₀ (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Positive | - | 1.25–2.5 | 0.63–1.25 | [1] |
| Staphylococcus aureus | Daptomycin-Resistant MRSA | Positive | - | 5 | 0.625 | [2] |
| Staphylococcus aureus | Wild-Type (WT) | Positive | - | 5 | 2.5 | [2] |
| Staphylococcus hominis | Marine Isolate (N32) | Positive | 1.25–5 | 2.5–5 | Not Reported | [3] |
| Staphylococcus arlettae | Marine Isolate (OM) | Positive | 1.25–5 | 2.5–5 | Not Reported | [3] |
| Microbacterium esteraromaticum | Marine Isolate (N22) | Positive | 1.25–5 | 2.5–5 | Not Reported | [3] |
| Escherichia coli | Marine Isolate (N57) | Negative | 1.25–10 | 5–10 | Not Reported | [3] |
| Idiomarina sediminum | Marine Isolate (N28) | Negative | 1.25–10 | 5–10 | Not Reported | [3] |
| Pseudoalteromonas sp. | Marine Isolate (L001) | Negative | 1.25–10 | 5–10 | Not Reported | [3] |
Note: Data on the efficacy of this compound against biofilms of Candida albicans and Acinetobacter baumannii are not available in the reviewed literature, highlighting a key area for future research.
Mechanism of Action: A Focus on MRSA
Studies on Methicillin-Resistant Staphylococcus aureus (MRSA) have provided insights into this compound's mode of action. This compound appears to disrupt biofilm integrity not by direct bactericidal activity, but by interfering with key cellular processes. The proposed mechanism involves the downregulation of virulence-related genes, which in turn affects cell division and the production of extracellular polymeric substances (EPS), crucial components of the biofilm matrix.[1][4] This leads to the destruction of the biofilm matrix and the release of cells with defective cell walls, rendering them more susceptible to conventional antibiotics like penicillin G.[1]
Caption: Proposed mechanism of this compound-induced biofilm eradication in MRSA.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-biofilm properties.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the lowest concentration of a compound required to inhibit biofilm formation.
-
Bacterial Suspension Preparation: An overnight culture of the test bacteria is diluted in a suitable growth medium (e.g., Luria-Bertani broth with 0.5% glucose) to a concentration of approximately 10⁷ CFU/mL.[2]
-
Treatment Application: The bacterial suspension is added to the wells of a 96-well microtiter plate containing serial dilutions of this compound.
-
Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.[2]
-
Washing: After incubation, non-adherent, planktonic cells are removed by washing the wells twice with Phosphate-Buffered Saline (PBS).[2]
-
Quantification: The remaining biofilm is quantified using a viability stain such as MTT. The absorbance is read at 570 nm.[1]
-
MBIC Determination: The MBIC₅₀ or MBIC₉₀ is defined as the lowest concentration of this compound that results in a 50% or 90% reduction in biofilm formation, respectively, compared to the untreated control.[3]
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay measures the concentration of a compound needed to eradicate a pre-formed, mature biofilm.
-
Biofilm Formation: An overnight bacterial culture is diluted and incubated in a 96-well plate for 24 hours at 37°C to allow for the formation of a mature biofilm.[1]
-
Washing: Planktonic cells are removed by washing the wells twice with PBS.
-
Treatment Application: Fresh growth medium containing serial dilutions of this compound is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for an additional 24 hours at 37°C.[1]
-
Washing and Quantification: The wells are washed again with PBS, and the remaining viable biofilm is quantified using the MTT assay, with absorbance measured at 570 nm.[1]
-
MBEC Determination: The MBEC₅₀ is the lowest concentration of this compound that leads to a 50% reduction in the pre-formed biofilm compared to the untreated control.[1]
Caption: Experimental workflow for determining MBIC and MBEC of this compound.
References
- 1. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
Benchmarking Elasnin's biofilm eradication potential against enzymatic dispersal agents
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, often harbored within protective biofilm communities, presents a critical challenge in modern medicine and industrial settings. Biofilms, complex structures of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously difficult to eradicate. This guide provides a comparative analysis of Elasnin, a promising small molecule inhibitor, and traditional enzymatic dispersal agents in the context of biofilm eradication. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their pursuit of novel anti-biofilm strategies.
Quantitative Performance Analysis
The following tables summarize the biofilm eradication potential of this compound and various enzymatic dispersal agents. It is important to note that direct comparisons can be challenging due to variations in bacterial strains, biofilm age, and experimental conditions across different studies.
Table 1: Biofilm Eradication Potential of this compound against Staphylococcus aureus
| Compound | Bacterial Strain | Metric | Concentration (µg/mL) | Biofilm Reduction (%) | Source(s) |
| This compound | Methicillin-Resistant S. aureus (MRSA) | MBEC₅₀ | 0.63 - 1.25 | 50 | [1] |
| This compound | Daptomycin-Resistant MRSA (DAPᴿ) | MBEC | 0.625 | 61 | [2] |
| This compound | Wild-Type MRSA | MBEC | 2.5 | 16 | [2] |
| Vancomycin | MRSA | MBEC₅₀ | 10 - 20 | 50 | [1] |
MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. MBEC₅₀ refers to the concentration that eradicates 50% of the biofilm.
Table 2: Biofilm Eradication Potential of Enzymatic Dispersal Agents
| Enzymatic Agent | Target Organism(s) | Concentration | Biofilm Reduction (%) | Source(s) |
| Protease (from Microbacterium sp. SKS10) | S. aureus | 100 µg/mL | ~74 | [3] |
| Protease (from bovine pancreas Type-I) & α-Amylase combination | S. aureus & MRSA | Not Specified | 90 - 93 (inhibition) | [4] |
| DNase I | P. aeruginosa | 5 µg/mL | ~90 (with Mg²⁺) | [5] |
| DNase I | Various bacteria | 5 µg/mL | ~40 | [6][7] |
| Dispersin B | MRSA | Not Specified | ~80 (in vivo, with silver dressing) | [8] |
Mechanism of Action: A Tale of Two Strategies
This compound and enzymatic agents employ fundamentally different strategies to dismantle biofilms.
This compound: This small molecule exhibits a multi-pronged attack. It interferes with the bacterial cell cycle and induces the destruction of the biofilm matrix.[1][9] Crucially, this compound represses the expression of virulence factors, hindering the bacteria's ability to maintain the biofilm structure.[1][9] This multifaceted approach not only eradicates the biofilm but also renders the released bacterial cells more susceptible to conventional antibiotics like penicillin G.[1][9]
Enzymatic Dispersal Agents: These agents take a more direct approach by targeting specific components of the EPS matrix. The matrix is a complex scaffold composed of polysaccharides, extracellular DNA (eDNA), and proteins.[8]
-
Glycoside Hydrolases (e.g., Dispersin B): These enzymes break down the polysaccharide components of the EPS.[10]
-
Proteases: These enzymes degrade the protein components within the matrix.[3]
-
Deoxyribonucleases (DNases): These enzymes target and dismantle the eDNA framework of the biofilm.[5]
By degrading the EPS, these enzymes expose the embedded bacteria, making them more vulnerable to antibiotics and the host immune system.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in DOT language.
Caption: this compound's mechanism against MRSA biofilms.
Caption: General experimental workflow for biofilm eradication assay.
Experimental Protocols
A standardized protocol is crucial for the reliable assessment of anti-biofilm agents. Below are methodologies for key experiments.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of a compound required to eradicate a pre-formed biofilm.
-
Biofilm Formation:
-
Prepare a bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth) to a standardized optical density.
-
Dispense 200 µL of the bacterial suspension into the wells of a 96-well microtiter plate.
-
Incubate the plate for 24-48 hours at 37°C to allow for mature biofilm formation.[2]
-
-
Compound Treatment:
-
Carefully remove the planktonic (free-floating) bacteria from each well by aspiration.
-
Gently wash the wells twice with a sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[2]
-
Prepare serial dilutions of the test compounds (this compound or enzymatic agents) in fresh growth medium.
-
Add 200 µL of each compound dilution to the wells containing the pre-formed biofilms. Include a no-compound control.
-
Incubate the plate for an additional 18-24 hours at 37°C.[2]
-
-
Quantification of Viable Biofilm Cells (MTT Assay):
-
After treatment, discard the medium and wash the wells with PBS.
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate. Viable cells will reduce the MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
The MBEC is determined as the lowest concentration of the compound that results in a significant reduction (e.g., 50% or 90%) in absorbance compared to the untreated control.[2][11]
-
Biomass Quantification (Crystal Violet Staining)
This method quantifies the total biofilm biomass, including cells and the EPS matrix.
-
Biofilm Formation and Treatment: Follow steps 1 and 2 of the MBEC assay protocol.
-
Staining:
-
After treatment, discard the medium and wash the wells with PBS.
-
Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.
-
-
Quantification:
-
Allow the plate to air dry completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
A reduction in absorbance compared to the untreated control indicates biofilm eradication.
-
Conclusion
Both this compound and enzymatic dispersal agents demonstrate significant potential in the fight against bacterial biofilms. This compound's unique mechanism of action, which combines matrix disruption with the inhibition of virulence and cell division, presents a compelling strategy for overcoming biofilm-mediated resistance. Enzymatic agents offer a targeted approach to degrading the biofilm's protective matrix. The choice of agent will ultimately depend on the specific application, the target microorganism, and the composition of the biofilm. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions and to design robust experiments for the evaluation of novel anti-biofilm therapies.
References
- 1. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Enzymatic Degradation of Biofilm by Metalloprotease From Microbacterium sp. SKS10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Biofilms Eradication by Enzymatic-Cocktail of Pancreatic Protease Type-I and Bacterial α-Amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of DNase and Antibiotics on Biofilm Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Biofilm dispersion: The key to biofilm eradication or opening Pandora’s box? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Synergistic Activity of Dispersin B and Cefamandole Nafate in Inhibition of Staphylococcal Biofilm Growth on Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Elasnin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of Elasnin, a bioactive small molecule. Adherence to these guidelines is critical for maintaining operational safety and regulatory compliance.
This compound Disposal: Key Considerations and Waste Streams
| Waste Type | Recommended Disposal Stream | Key Handling Instructions |
| Pure this compound (Solid/Stock) | Hazardous Chemical Waste | Collect in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams. |
| This compound Solutions (Aqueous) | Hazardous Chemical Waste (Aqueous) | Collect in a designated, sealed container for aqueous chemical waste. Label with "this compound" and approximate concentration. Do not dispose down the drain. |
| This compound Solutions (Organic) | Hazardous Chemical Waste (Organic Solvent) | Collect in a designated, sealed container for organic solvent waste. Ensure container material is compatible with the solvent. Label contents clearly. |
| Contaminated Labware (Solid) | Solid Chemical Waste | Includes pipette tips, gloves, and other disposables. Collect in a designated, lined container for solid chemical waste. |
| Contaminated Glassware | Sharps Waste / Hazardous Chemical Waste | Decontaminate with a suitable solvent, collect the rinsate as hazardous waste, then dispose of the glassware according to lab sharps procedures. |
Procedural Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of various forms of this compound waste generated in a laboratory setting.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Pure this compound and Contaminated Solids:
-
Carefully place any unused or waste pure this compound into a designated solid chemical waste container.
-
Dispose of all single-use items that have come into contact with this compound (e.g., pipette tips, weighing paper, gloves) into the same solid chemical waste container.
-
Ensure the container is clearly labeled "Hazardous Chemical Waste: this compound" and kept securely sealed when not in use.
-
-
This compound Solutions:
-
Do not pour this compound solutions down the drain.
-
Segregate aqueous and organic solutions into separate, clearly labeled hazardous waste containers.
-
The label should specify "Hazardous Waste: this compound," the solvent (e.g., water, DMSO, ethanol), and an estimated concentration.
-
Use containers made of a material compatible with the solvent.
-
-
Contaminated Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to decontaminate it.
-
Collect this first rinsate as hazardous liquid waste and add it to the appropriate (aqueous or organic) waste stream.
-
Subsequent rinses with water or other non-hazardous liquids may be permissible for drain disposal, but the initial, concentrated rinsate must be treated as hazardous.[1]
-
After decontamination, the glassware can be washed and reused or disposed of according to your institution's policy for laboratory glass.
-
3. Storage and Final Disposal:
-
Store all this compound waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent leaks or evaporation.
-
Follow your institution's procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department. Do not attempt to dispose of this waste through regular trash or municipal sewer systems.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste management guidelines and Safety Data Sheets (SDS) for any chemical you are working with.
References
Personal protective equipment for handling Elasnin
Essential Safety and Handling of Elasnin
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 68112-21-0 | [1] |
| Molecular Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392.6 g/mol | [1] |
| Appearance | A liquid | [1] |
| Solubility | Soluble in Dichloromethane, Methanol (5 mg/ml), and DMSO (5 mg/ml) | [1] |
| Source | Isolated from Streptomyces species | [2] |
Hazard Identification and Risk Assessment
As a novel bioactive compound, this compound should be handled with care, assuming it may have unknown toxicological properties. The primary route of exposure in a laboratory setting is likely through skin contact or inhalation of aerosols, particularly when handled as a solution in DMSO.
DMSO is known to readily penetrate the skin and can carry dissolved substances with it, potentially increasing the absorption of this compound.[3] Therefore, preventing skin contact is of utmost importance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure to this compound and its solvent.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Butyl rubber, fluoroelastomer, or neoprene gloves are recommended when working with DMSO. Standard nitrile gloves may degrade and should be used with caution, changing them frequently.[3] | To prevent skin absorption of this compound and DMSO. |
| Eye Protection | Safety goggles or a face shield | Should be worn at all times in the laboratory. | To protect eyes from splashes of the this compound solution. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. | To prevent accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Fume hood | All handling of this compound solutions should be conducted in a certified chemical fume hood. | To minimize the inhalation of any potential aerosols or vapors.[3] |
Operational Plan for Handling this compound
A step-by-step approach to handling this compound solutions will ensure a safe laboratory environment.
1. Preparation and Storage:
-
This compound is often prepared by dissolving it in DMSO.[4]
-
Store this compound solutions in tightly sealed, clearly labeled containers.
-
Follow storage instructions, which may include refrigeration at +4°C for the compound and -20°C for solutions.[5]
2. Handling Procedures:
-
Always handle this compound and its solutions within a chemical fume hood to prevent inhalation of aerosols.[3]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use calibrated pipettes or other precision dispensing tools to handle the solution.
3. Spill Management:
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and contaminated surfaces into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
The following diagram illustrates a logical workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that come into contact with this compound, including pipette tips, gloves, and absorbent materials, should be considered chemical waste.
2. Waste Collection:
-
Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Do not mix this compound waste with other waste streams unless compatible.
3. Final Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
For DMSO solutions, disposal may involve incineration by a licensed disposal company.[6][7]
Experimental Protocols
While specific experimental protocols will vary, the following general steps are common in studies involving this compound's antibiofilm activity:
Preparation of this compound Stock Solution:
-
Weigh the desired amount of pure this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 5 mg/ml).[1]
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C.[5]
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a serial dilution of the this compound stock solution in a suitable growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.
This guide provides a foundation for the safe handling of this compound in a laboratory setting. Researchers should always consult their institution's safety guidelines and conduct a thorough risk assessment before beginning any new experimental work.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Leukocyte elastase inhibitor | Hello Bio [hellobio.com]
- 6. greenfield.com [greenfield.com]
- 7. louisville.edu [louisville.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
